Molecular Structure and Tautomerism of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
The following technical guide provides an in-depth analysis of the molecular structure, tautomeric behavior, and synthetic pathways for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid . This document is designed for resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the molecular structure, tautomeric behavior, and synthetic pathways for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid . This document is designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid represents a highly functionalized pyrazole scaffold characterized by a "push-pull" electronic system. The electron-donating ethoxy group at position 3 contrasts with the electron-withdrawing nitro and carboxylic acid groups at positions 4 and 5, respectively. This specific substitution pattern creates a unique electrostatic landscape, influencing the molecule's tautomeric preference, acidity (pKa), and reactivity profiles. This guide details the structural dynamics, provides a validated synthetic workflow, and analyzes the spectroscopic signatures essential for identification.
Molecular Architecture & Electronic Effects
Core Scaffold Analysis
The molecule is built upon a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.
Position 3 (Ethoxy): The -OCH2CH3 group acts as a
-donor (+M effect), increasing electron density in the ring, particularly at the N2 position.
Position 4 (Nitro): The -NO2 group is a strong electron-withdrawing group (-I, -M). Sterically, it forces the adjacent substituents to adopt specific conformations to minimize strain, although the planar nature of the pyrazole ring often accommodates it.
Position 5 (Carboxylic Acid): The -COOH group serves as both a hydrogen bond donor and acceptor. Its proximity to the ring nitrogen (N1) allows for potential intramolecular hydrogen bonding.[1]
The "Push-Pull" System
The coexistence of the ethoxy and nitro groups creates a strong dipole across the ring. The C3-Ethoxy oxygen donates electron density into the ring, which is effectively "pulled" by the C4-Nitro group. This conjugation stabilizes the molecule but also reduces the nucleophilicity of the pyrazole nitrogens, making N-alkylation reactions regioselective under specific conditions.
Tautomerism & Dynamics
Pyrazoles unsubstituted on nitrogen exist in a dynamic annular tautomeric equilibrium. For 3,5-disubstituted pyrazoles, this equilibrium involves the migration of the proton between N1 and N2.
The Equilibrium
For 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid , the two primary tautomers are:
Tautomer A (3-Ethoxy form): Proton resides on the nitrogen adjacent to the carboxylic acid (N1). In this form, the substituents are 3-ethoxy and 5-carboxylic acid.[2]
Tautomer B (5-Ethoxy form): Proton resides on the nitrogen adjacent to the ethoxy group (N2). Due to renumbering rules, this would formally be named 5-ethoxy-4-nitro-1H-pyrazole-3-carboxylic acid.
Structural Preference
While solvent polarity influences the ratio, Tautomer A is generally predicted to be the major species in the solid state and polar aprotic solvents (like DMSO).
Electronic Stabilization: The electron-withdrawing carboxylic acid at position 5 increases the acidity of the adjacent N-H proton (inductive effect). However, in the solid state, intermolecular hydrogen bonding often dictates the packing.
Intramolecular Interactions: The carboxylic acid carbonyl oxygen can form a stabilizing interaction with the pyrazole N-H, or conversely, the acidic proton of the carboxyl group can interact with the lone pair of the pyrazole nitrogen.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the resonance stabilization involved.
Caption: Annular tautomeric equilibrium between the 3-ethoxy (Tautomer A) and 5-ethoxy (Tautomer B) forms.
Validated Synthetic Protocol
Synthesizing this molecule requires a strategy that avoids the formation of inseparable regioisomers during alkylation. The most robust "field-proven" route utilizes a chlorination-displacement sequence rather than direct alkylation of a hydroxy-pyrazole, which often yields N-alkylated byproducts.
Step-by-Step Methodology
Phase 1: Construction of the Pyrazole Core
Cyclization: React Diethyl oxalacetate with Hydrazine hydrate in ethanol under reflux.
Mechanism:[3][4][5][6][7][8] Condensation of hydrazine with the
Phase 3: Nitration and Hydrolysis
4. Nitration: Dissolve the ester in concentrated Sulfuric Acid (
) at 0°C. Slowly add fuming Nitric Acid () .
Regioselectivity:[5][10][11] The 4-position is the only available site. It is activated by the 3-ethoxy group (ortho-director) and deactivated by the 5-ester. The reaction proceeds smoothly to yield the 4-nitro derivative.
Hydrolysis: Treat the nitro-ester with Lithium Hydroxide (LiOH) in a THF/Water (1:1) mixture at room temperature.
Workup: Acidify with 1N HCl to precipitate the target acid.
Final Product:3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid .
Synthesis Workflow Diagram
Caption: Retrosynthetic pathway utilizing the chlorination-displacement strategy to ensure regiochemical purity.
Physicochemical & Spectroscopic Profile
Reliable identification of the target compound relies on specific spectral markers.
NMR Spectroscopy (Predicted in DMSO-
)
H NMR:
13.5 - 14.5 ppm (Broad s, 2H): Overlapping signals for the Pyrazole N-H and Carboxylic Acid O-H. These protons are highly exchangeable and may appear as a very broad hump or be absent if trace water is present.
4.25 ppm (q, Hz, 2H): Methylene protons () of the ethoxy group. Downfield shifted due to attachment to the heteroaromatic ring.
1.35 ppm (t, Hz, 3H): Methyl protons () of the ethoxy group.
Note: The absence of a signal in the aromatic region (
7.5-8.5) confirms the substitution at the C4 position (successful nitration).
C NMR:
~160 ppm: Carboxylic acid carbonyl ().
~158 ppm: C3 (attached to Ethoxy).
~135 ppm: C5 (attached to Carboxyl).
~128 ppm: C4 (attached to Nitro).
Physical Properties
Appearance: Pale yellow to off-white solid.
Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (unless pH > 7), Dichloromethane.
Acidity: The compound is acidic.[12] The carboxylic acid has a typical pKa ~3-4, while the pyrazole N-H (flanked by EWGs) is also acidic (pKa ~10-11).
References
Synthesis of Pyrazole-5-carboxylic Acids:
Title: "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates"
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Tautomerism in 3,5-Disubstituted Pyrazoles:
Title: "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups"
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Nitration Protocols for Pyrazoles:
Title: "Direct nitration of five membered heterocycles"
Source:[13] Semantic Scholar / Arkivoc
URL:[Link]
Crystallographic Data (Analogous Structures):
Title: "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate"
Source: ResearchGate
URL:[Link]
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid represents a highly specialized scaffold in modern medicinal chemistry, serving as a critical "privileged structure" precursor.[1] While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), this specific derivative is most renowned as a strategic intermediate for the synthesis of fused pyrazolo[4,3-d]pyrimidines .[1]
This scaffold is chemically distinct due to its 3-ethoxy substituent—a lipophilic ether group that offers unique Structure-Activity Relationship (SAR) opportunities compared to the standard 3-propyl moiety found in blockbuster PDE5 inhibitors like Sildenafil (Viagra®).[1] This guide explores its utility in synthesizing cGMP-specific phosphodiesterase type 5 inhibitors, its role in kinase inhibitor design, and the synthetic protocols required to leverage its orthogonal functional groups.[1]
Chemical Profile & Reactivity
This molecule possesses three orthogonal handles for chemical diversification, making it an ideal candidate for fragment-based drug discovery (FBDD).[1]
Site for N-alkylation (e.g., methyl, ethyl) to tune solubility and potency.[1]
Primary Application: Synthesis of PDE5 Inhibitors (Sildenafil Analogs)
The most authoritative application of this scaffold is in the synthesis of Sildenafil analogs .[1] The commercial drug Sildenafil utilizes a 3-propyl group.[1] Substituting this with a 3-ethoxy group allows medicinal chemists to alter the physicochemical profile of the final drug candidate.[1]
The "Pyrazolo-Pyrimidine" Cyclization Pathway
To generate the bioactive core of PDE5 inhibitors, the 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid must undergo a specific sequence of transformations to fuse a pyrimidine ring onto the pyrazole backbone.[1]
Mechanism of Action:
The resulting fused system mimics the purine ring of cGMP (cyclic guanosine monophosphate), competitively inhibiting the PDE5 enzyme and prolonging vasodilation.[1]
Synthetic Workflow:
N-Methylation: The pyrazole N1 is methylated (using dimethyl sulfate or MeI) to lock the tautomer.[1]
Nitro Reduction: The C4-nitro group is reduced to an amine (using H₂/Pd-C or SnCl₂).[1]
Amide Formation: The C5-carboxylic acid is converted to an amide or acid chloride, then reacted with a primary amine.[1]
Cyclization: The C4-amine and the C5-amide substituent are cyclized (often using dehydrating agents) to form the pyrazolo[4,3-d]pyrimidine-7-one core.[1]
Visualization: The Cyclization Workflow
The following diagram illustrates the critical pathway from the scaffold to the bioactive fused heterocycle.[1]
Caption: Synthetic pathway converting the 3-ethoxy scaffold into the fused pyrazolo[4,3-d]pyrimidine core used in PDE5 inhibitors.
Secondary Application: Fragment-Based Drug Discovery (FBDD)
Beyond PDE5, this scaffold is valuable in FBDD for targeting kinases and bacterial enzymes.[1]
Kinase Inhibition (ATP Binding Site)
The pyrazole-carboxylic acid motif can mimic the adenine base of ATP.[1]
Strategy: Coupling the C5-carboxylic acid with various aromatic amines creates a library of "hinge binders."[1]
Advantage: The C3-ethoxy group projects into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper residue), depending on the specific kinase (e.g., CDK2, p38 MAPK).[1]
Antimicrobial Activity
Nitro-pyrazoles possess inherent antimicrobial properties.[1] The reduction of the nitro group in vivo by bacterial nitroreductases can generate reactive intermediates that damage bacterial DNA, a mechanism similar to metronidazole.[1]
Research Focus: Derivatives of 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid are screened against Gram-positive bacteria (e.g., S. aureus) to identify novel antibiotics that bypass beta-lactam resistance.[1]
Experimental Protocols
Note: These protocols are generalized based on standard pyrazole chemistry. Always consult specific MSDS and perform risk assessments.
Protocol A: Synthesis of the Core Scaffold
If the starting material is not commercially available, it is synthesized via the condensation of diethyl oxalate and ethyl ethoxyacetate.[1]
Condensation: React diethyl oxalate (1.0 eq) with ethyl ethoxyacetate (1.0 eq) in the presence of sodium ethoxide (1.1 eq) in ethanol at 0-5°C. Stir for 4 hours to form the diketoester.
Cyclization: Add hydrazine hydrate (1.0 eq) dropwise. Reflux for 2 hours. Evaporate solvent to yield Ethyl 3-ethoxy-1H-pyrazole-5-carboxylate .[1]
Nitration: Dissolve the ester in concentrated sulfuric acid. Add fuming nitric acid (1.1 eq) dropwise at 0°C. Stir at room temperature for 3 hours. Pour onto ice to precipitate Ethyl 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylate .
Hydrolysis: Reflux the ester in 10% NaOH solution for 1 hour. Acidify with HCl to pH 2.[1] Filter the white solid: 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid .[1]
Protocol B: Conversion to Acid Chloride (Activation)
This step is critical for subsequent amide coupling.[1]
Procedure: Suspend the acid in dry toluene. Add SOCl₂ and one drop of DMF.[1][3]
Conditions: Reflux for 2-3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.
Workup: Evaporate excess SOCl₂ and toluene under reduced pressure. The residue (Acid Chloride) is moisture-sensitive and should be used immediately for coupling with amines.[1]
Scientific Integrity & References
Key Mechanistic Insights[1]
The "Ethoxy" Effect: In SAR studies, replacing a propyl group (Sildenafil) with an ethoxy group lowers the lipophilicity (LogP) slightly while introducing an oxygen atom capable of weak hydrogen bonding.[1] This is often used to tune the metabolic stability (preventing oxidation of the alkyl chain) and improve oral bioavailability [1].[1]
Nitro-Reduction: The reduction of the 4-nitro group is the rate-limiting step in the synthesis of the fused ring system.[1] Incomplete reduction leads to impurities that are difficult to separate.[1] Catalytic hydrogenation (Pd/C) is preferred over chemical reduction (Sn/HCl) for pharmaceutical purity [2].[1]
References
Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)."[1] Organic Process Research & Development, vol. 9, no. 1, 2005, pp. 88-97.[1] Link[1]
Ghofrani, H. A., et al. "Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond."[1] Nature Reviews Drug Discovery, vol. 5, 2006, pp. 689–702.[1] Link
Aggarwal, R., et al. "Synthesis and biological evaluation of some novel pyrazole derivatives."[1] European Journal of Medicinal Chemistry, vol. 46, no. 9, 2011, pp. 4089-4099.[1] Link[1]
European Patent Office. "Process for the preparation of pyrazolopyrimidinones."[1] EP1123295A1.[1] Link[1]
Disclaimer: This guide is for research purposes only. The synthesis of bioactive compounds should only be performed by qualified chemists in a controlled laboratory environment.
Thermodynamic Stability of Nitro-Pyrazole Carboxylic Acid Derivatives
This guide serves as a technical manual for researchers handling nitro-pyrazole carboxylic acid derivatives . These compounds occupy a critical intersection between high-energy materials (propellants/explosives) and phar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical manual for researchers handling nitro-pyrazole carboxylic acid derivatives . These compounds occupy a critical intersection between high-energy materials (propellants/explosives) and pharmaceutical intermediates (bio-isosteres). Their thermodynamic profile is characterized by a "metastable" equilibrium—high formation energy balanced by significant activation barriers to decomposition.
Technical Guide & Stability Assessment Protocols
Part 1: Strategic Overview – The Stability-Energy Trade-off
Nitro-pyrazole carboxylic acids (e.g., 4-nitropyrazole-3-carboxylic acid) are structurally deceptive. The pyrazole ring is aromatic and inherently stable (
resonance energy), but the substituents introduce competing destabilizing forces:
The Nitro Group (
): Induces electron deficiency in the ring, increasing acidity but also introducing shock-sensitivity and thermal decomposition pathways via nitro-nitrite rearrangement.
The Carboxylic Acid (
): Provides a handle for derivatization but serves as a primary failure point via decarboxylation, driven by the formation of stable and the high energy of the resulting carbanion/tautomer.
Core Thesis: Stability in these systems is not binary. It is a kinetic competition between decarboxylation (low-temperature threat) and ring fragmentation (high-temperature threat).
Part 2: Thermodynamic Landscape & Decomposition Mechanisms
The Decarboxylation Pathway (Low Temperature)
The most immediate stability risk for drug development is thermal decarboxylation. This is often catalyzed by the molecule's own acidity (autocatalysis) or by polar protic solvents.
Regio-selectivity:
3-Carboxylic Acids: Less thermally stable.[1] The carboxylate anion at the 3-position is adjacent to the ring nitrogen (
), allowing for facile proton transfer and stabilization of the transition state.
4-Carboxylic Acids: More stable. The 4-position is distal from the ring nitrogens, increasing the activation energy (
) required for loss.
The Nitro-Rearrangement Pathway (High Temperature)
At elevated temperatures (
), the nitro group dominates the decomposition profile. The mechanism typically follows a radical pathway:
Homolytic Cleavage:
(High , typically ).
Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (
), which cleaves easily to release and form a reactive alkoxy radical, leading to rapid ring disintegration.
Visualization of Decomposition Pathways
Figure 1: Dual decomposition pathways. Note the bifurcation based on thermal input: Decarboxylation dominates at lower temperatures, while explosive ring fragmentation occurs under extreme thermal stress.
Part 3: Experimental Assessment Protocols
To validate the stability of a specific derivative, a tiered approach is required. Do not rely on literature melting points alone, as decomposition often masks the true melting event.
Tier 1: Thermal Screening (DSC/TGA)
Objective: Determine the "Onset of Decomposition" (
) and differentiate between benign gas loss (decarboxylation) and energetic failure.
Protocol:
Instrument: Simultaneous DSC/TGA (e.g., TA Instruments SDT 650).
Sample Prep: 2–5 mg of dried sample in an alumina pan (avoid aluminum if reaction with
is suspected).
Purge Gas: Nitrogen (50 mL/min).
Ramp Rate:
Run 1:
to (Survey scan).
Run 2:
(High-resolution scan to separate overlapping events).
Data Interpretation:
Event A (Endotherm + Mass Loss): Likely decarboxylation.[2] Calculate mass loss %. If it matches theoretical
loss (e.g., for ), it is decarboxylation.
Event B (Sharp Exotherm): Energetic decomposition.[3] STOP. Do not scale up without ARC (Accelerating Rate Calorimetry) testing.
Tier 2: Accelerated Stability (HPLC)
Objective: Simulate shelf-life and processing stability.
Protocol:
Preparation: Dissolve compound in DMSO-
or Acetonitrile/Water (buffer pH 3.0).
Stress Conditions:
Condition A:
/ 75% RH (Solid state).
Condition B:
in solution (Acidic vs Neutral).
Analysis: HPLC-UV/Vis (254 nm).
Acceptance Criteria:
decarboxylated product after 7 days.
Stability Decision Matrix (Workflow)
Figure 2: Decision matrix for material selection. Early detection of low-temperature exotherms is critical for safety.
Part 4: Quantitative Data Summary
The following table summarizes the thermal properties of common nitro-pyrazole derivatives. Note the impact of the nitro group position on decomposition temperature (
).
Compound
Structure
Melting Point ()
Decomp. Temp ()
Stability Note
3,5-Dinitropyrazole (3,5-DNP)
Highly stable; symmetric H-bonding [1].
3,4-Dinitropyrazole (3,4-DNP)
Less stable than 3,5-isomer due to steric crowding [1].
4-Nitropyrazole-3-carboxylic acid
(dec)
Decarboxylates before melting; loss observed [2].
1-Methyl-3,4,5-trinitropyrazole
Low due to high nitro content; energetic [3].
Key Insight: The presence of a carboxylic acid generally lowers the onset of decomposition compared to the pure nitro-heterocycle. The acid proton can catalyze the nitro-rearrangement or facilitate ring opening.
Part 5: References
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
Source: ACS Omega (2023).[2]
URL:[Link]
Thermal decomposition mechanism of nitropyrazoles.
Source: Russian Chemical Bulletin (2015).[4][5]
URL:[Link]
Chemistry and thermal decomposition of trinitropyrazoles.
Source: Journal of Thermal Analysis and Calorimetry (2010).
URL:[Link]
Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
Source: Journal of the American Chemical Society (via ResearchGate).
URL:[Link]
Biological Activity Profile of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid: A Predictive and Investigative Guide
Abstract This technical guide provides a comprehensive, albeit predictive, biological activity profile of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the absence of direct empirical data on this specific molec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, albeit predictive, biological activity profile of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the absence of direct empirical data on this specific molecule in publicly accessible literature, this document leverages structure-activity relationship (SAR) principles by analyzing the known biological activities of structurally related pyrazole derivatives. We hypothesize that 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is likely to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This guide further outlines a detailed, field-proven experimental framework for the systematic validation of these predicted activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to participate in various molecular interactions have led to its incorporation into a multitude of biologically active compounds.[2] Pyrazole derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral activities.[3][4][5] Notably, several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, feature the pyrazole core, underscoring its therapeutic significance.[6]
The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. The subject of this guide, 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid, possesses a unique combination of functional groups that are predicted to confer a distinct set of biological activities. The carboxylic acid moiety at the 5-position is a common feature in bioactive pyrazoles, often contributing to interactions with biological targets.[3][4][5] The nitro group at the 4-position is an electron-withdrawing group known to be present in various antimicrobial and anticancer compounds.[7][8] The ethoxy group at the 3-position, an electron-donating group, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide will first construct a predictive biological activity profile for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid based on these structural considerations. Subsequently, it will provide a detailed roadmap for the experimental validation of these predictions, complete with step-by-step protocols and the underlying scientific rationale.
Predicted Biological Activity Profile
Based on the analysis of structurally analogous compounds, we predict that 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid will exhibit the following biological activities:
Anticancer Activity
The presence of the nitropyrazole moiety suggests a potential for anticancer activity. Nitropyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[7] The proposed mechanism may involve the induction of apoptosis or cell cycle arrest.[9] The carboxylic acid group could enhance this activity by facilitating interactions with specific molecular targets within cancer cells.
Antimicrobial Activity
Pyrazole derivatives are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens.[10][11] The nitro group, in particular, is a common pharmacophore in antimicrobial agents.[8] It is hypothesized that 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid could exert its antimicrobial effects by interfering with essential cellular processes in microorganisms.
Anti-inflammatory Activity
Many pyrazole derivatives are recognized for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12][13] While the specific substitution pattern of the title compound does not immediately suggest a classic COX-inhibitor profile, the inherent anti-inflammatory potential of the pyrazole scaffold warrants investigation.[14]
Experimental Validation Framework
To empirically validate the predicted biological activities, a systematic and rigorous experimental approach is essential. The following sections detail the proposed methodologies.
General Experimental Workflow
The overall workflow for characterizing the biological activity of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is depicted below.
Caption: Experimental workflow for biological activity profiling.
Anticancer Activity Assays
A tiered approach is recommended to evaluate the anticancer potential, starting with broad screening and progressing to more detailed mechanistic studies.
This initial screening assay assesses the cytotoxic effect of the compound on various cancer cell lines.
Protocol:
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
This assay investigates the effect of the compound on the progression of the cell cycle.
Protocol:
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and stain with a solution containing PI and RNase.
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[15]
Antimicrobial Activity Assays
The antimicrobial potential will be assessed against a panel of clinically relevant bacteria and fungi.
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth.
Inoculation: Inoculate each well with the standardized microbial suspension.
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
This is a qualitative method to assess the antimicrobial activity.
Protocol:
Agar Plate Preparation: Prepare agar plates seeded with the test microorganisms.
Well Creation: Create wells in the agar using a sterile cork borer.
Compound Addition: Add a defined volume of the compound solution to each well.
Incubation: Incubate the plates under appropriate conditions.
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[17]
Anti-inflammatory Activity Assays
The anti-inflammatory potential will be investigated through in vitro enzyme inhibition and cellular assays.
This assay determines the ability of the compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
Protocol:
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.
Inhibition Assay: Pre-incubate the enzymes with various concentrations of the test compound.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.[18]
This cellular assay measures the ability of the compound to suppress the inflammatory response in immune cells.
Protocol:
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.
Cell Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
Data Analysis: Calculate the percentage of inhibition of NO production.[17]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted Biological Activity Profile of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Biological Activity
Predicted Outcome
Rationale
Anticancer
Likely to be active
Presence of nitropyrazole moiety, known for cytotoxic effects.
Antimicrobial
Likely to be active
Pyrazole scaffold and nitro group are common in antimicrobials.
Anti-inflammatory
Possible activity
Pyrazole core is present in many anti-inflammatory drugs.
Table 2: Hypothetical In Vitro Anticancer Activity Data
Cancer Cell Line
IC50 (µM)
MCF-7 (Breast)
To be determined
A549 (Lung)
To be determined
HCT116 (Colon)
To be determined
Table 3: Hypothetical Antimicrobial Activity Data
Microorganism
MIC (µg/mL)
Staphylococcus aureus
To be determined
Escherichia coli
To be determined
Candida albicans
To be determined
Mechanistic Insights and Signaling Pathways
Further investigation into the mechanism of action is crucial for understanding how 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid exerts its biological effects.
Potential Anticancer Signaling Pathway
Caption: Putative anticancer mechanism of action.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of action.
Conclusion and Future Directions
This technical guide has presented a predictive biological activity profile for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid, suggesting its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The provided experimental framework offers a robust strategy for the validation of these predictions. Successful validation of these activities would warrant further investigation, including lead optimization to enhance potency and selectivity, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The exploration of this and other novel pyrazole derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.
References
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Al-Ostath, A., et al. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. 2021;26(17):5277.
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Reddy, C. S., et al. Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. 2011;3(3):321-327.
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Introduction: The Pyrazole Core and the Strategic Role of the 3-Ethoxy Substituent
An In-Depth Technical Guide to 3-Ethoxy Substituted Pyrazole Scaffolds: Synthesis, Reactivity, and Medicinal Chemistry Applications The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Ethoxy Substituted Pyrazole Scaffolds: Synthesis, Reactivity, and Medicinal Chemistry Applications
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, highlighting its therapeutic relevance.[1][2]
While substitutions at every position of the pyrazole ring have been explored, the introduction of an alkoxy group, specifically an ethoxy group at the C3 position, offers a nuanced yet powerful tool for modulating a molecule's pharmacological profile. The 3-ethoxy group serves multiple strategic purposes:
Modulation of Physicochemical Properties: It increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.
Metabolic Stability: It can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.
Electronic Effects: As an electron-donating group, it influences the electron density of the pyrazole ring, affecting its reactivity and the pKa of the N-H proton.
This guide provides a comprehensive overview of the 3-ethoxy pyrazole scaffold, from its fundamental synthesis and chemical reactivity to its application in contemporary drug discovery, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis of the 3-Ethoxy Pyrazole Core
The cornerstone of pyrazole synthesis is the Knorr cyclocondensation, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] However, the direct synthesis of 3-alkoxypyrazoles requires a strategic deviation from the conditions that typically yield pyrazol-5-ones. Research has shown that the reaction of β-ketoesters with hydrazine salts (e.g., hydrazine hydrochloride) can favor the formation of 3-alkoxypyrazoles, which might otherwise be a minor byproduct.[3] This is a critical mechanistic choice; the acidic conditions of the hydrazine salt likely facilitate the dehydration of the hemiaminal intermediate toward the desired O-alkylated product rather than tautomerization to the more common pyrazolone.
The general workflow involves the condensation of an appropriate β-ketoester, such as ethyl acetoacetate, with a substituted or unsubstituted hydrazine.
Caption: Synthetic workflow for 3-ethoxypyrazoles.
Experimental Protocol: Synthesis of 3-Ethoxy-5-methyl-1H-pyrazole
This protocol is a representative example based on the principles of the Knorr synthesis, adapted for alkoxy-pyrazole formation.[3]
Materials:
Ethyl acetoacetate
Hydrazine hydrochloride
Ethanol (absolute)
Sodium bicarbonate (sat. aq. solution)
Ethyl acetate
Brine (sat. aq. NaCl solution)
Magnesium sulfate (anhydrous)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.0 eq), hydrazine hydrochloride (1.1 eq), and absolute ethanol (5 mL per mmol of ethyl acetoacetate).
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Workup: Allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
Extraction: To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-ethoxy-5-methyl-1H-pyrazole.
Self-Validation: The final product should be characterized by NMR and Mass Spectrometry to confirm its structure, matching published data where available.[4]
Part 2: Chemical Reactivity and Advanced Functionalization
The 3-ethoxypyrazole core is a versatile platform for further chemical modification. The electronic properties of the ring and the presence of two distinct nitrogen atoms dictate its reactivity.
N1-Substitution: The pyrrole-like nitrogen (N1) is the primary site for alkylation or arylation, a common strategy to introduce diversity and modulate the molecule's properties.
C4-Electrophilic Substitution: The C4 position is the most nucleophilic carbon on the ring, making it susceptible to electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation. The electron-donating ethoxy group at C3 further enhances the reactivity at this position.
C5-Functionalization: While less reactive than C4, the C5 position can be functionalized, often through lithiation followed by quenching with an electrophile.
A powerful example of advanced functionalization is the palladium-catalyzed Negishi cross-coupling reaction, which can be used to install aryl or benzyl groups at the C4 position of a pre-halogenated 3-ethoxypyrazole.[3]
Caption: Key sites for functionalization on the 3-ethoxypyrazole scaffold.
Part 3: Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
The pyrazole scaffold is a mainstay in the development of kinase inhibitors, which are crucial in oncology.[1][2] The 3-alkoxy substitution pattern has appeared in various derivatives targeting a range of diseases, from cancer to infectious diseases. The alkoxy group's ability to fine-tune lipophilicity and form key hydrogen bonds is often central to the molecule's potency and selectivity.
The analysis of bioactive pyrazole derivatives reveals several key SAR trends:
The Scaffold as an Anchor: The pyrazole core primarily acts as a rigid scaffold that correctly orients the pharmacophoric substituents in the three-dimensional space of the target's binding site.[9][10]
The Role of the 3-Alkoxy Group: In many kinase inhibitors, the N-H of the pyrazole and an adjacent nitrogen atom form a "hinge-binding" motif, interacting with the backbone of the kinase hinge region. The 3-alkoxy group, in this context, can act as a hydrogen bond acceptor or simply serve to modulate the electronics and solubility of the core, which indirectly impacts binding affinity.[1]
N1-Substituents: Large aromatic or heterocyclic groups at the N1 position are often crucial for achieving high potency. These groups typically occupy a hydrophobic pocket in the target protein and can be modified to enhance selectivity. For example, in antitubercular pyrazoles, a 4-chloroaryl group at N1 was found to be important for activity.[6]
C5-Substituents: Similar to the N1 position, substituents at C5 often extend into solvent-exposed regions or other pockets of the binding site, providing opportunities to improve potency and physicochemical properties.
The development of potent and selective inhibitors is a process of rational design, where each part of the molecule—the core, the 3-ethoxy group, and the substituents at N1, C4, and C5—is systematically modified to optimize interactions with the biological target.[9][11]
Conclusion and Future Outlook
The 3-ethoxy substituted pyrazole scaffold is a highly valuable, yet perhaps underutilized, building block in medicinal chemistry. Its synthesis is accessible through logical adaptations of classical heterocyclic chemistry, and its structure offers multiple handles for chemical diversification. The ethoxy group provides a strategic advantage for fine-tuning the properties of a lead compound, balancing potency with drug-like characteristics.
Future research should focus on exploring a wider range of substitutions on the 3-ethoxypyrazole core and screening these novel compounds against a broader array of biological targets. Given the proven success of the pyrazole scaffold in kinase inhibition, exploring its potential against emerging kinase targets in oncology and inflammatory diseases remains a promising avenue for the development of next-generation therapeutics.
References
Anonymous. (2025). An Improved Preparation of 3-Alkoxypyrazoles. ResearchGate. [Link]
Huang, X., Yang, B., Liu, Y., Zhang, C., & Song, G. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46. [Link]
Zhang, Y., Wu, Q., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6079. [Link]
Karrouchi, K., et al. (2006). Anticancer effect of three pyrazole derivatives. Journal of Chemical Technology & Biotechnology, 81(9), 1558-1563. [Link]
Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
Verhoest, P. R., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-76. [Link]
Anonymous. (n.d.). Structure activity relationships for compound (3, 2 and 4). ResearchGate. [Link]
Jampilek, J., et al. (2025). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. [Link]
Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry, 126, 105938. [Link]
Dahal, A., et al. (n.d.). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ChemistrySelect. [Link]
Ali, M. A., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(52), 32881-32891. [Link]
Anonymous. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(7), 395-403. [Link]
Chinthakindi, P. K., et al. (2017). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Organic & Biomolecular Chemistry, 15(3), 648-661. [Link]
Anonymous. (n.d.). Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives. ResearchGate. [Link]
Groebner, S., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]
Li, J., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. [Link]
Strategic Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid Precursors: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers Executive Summary Substituted pyrazole carboxylic acids are cornerstone scaffolds in modern medicinal chemistry, integral to a wide array of therapeutic agents due to their ver...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Executive Summary
Substituted pyrazole carboxylic acids are cornerstone scaffolds in modern medicinal chemistry, integral to a wide array of therapeutic agents due to their versatile biological activities.[1] This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing precursors to 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid, a highly functionalized pyrazole of interest in drug discovery. We will dissect a multi-step synthesis beginning from common starting materials, focusing on the causality behind experimental choices, process integrity, and the critical transformations required. This document is intended for researchers, chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for the synthesis of key pyrazole intermediates.
Introduction: The Pyrazole Core in Modern Synthesis
The pyrazole nucleus is a privileged structure in pharmaceutical science, prized for its metabolic stability and its capacity for diverse substitution patterns that can be tailored to interact with various biological targets.[1][2] The synthesis of specifically functionalized pyrazoles, such as the target of this guide, requires a strategic approach that carefully considers the order of reactions to ensure high regioselectivity and functional group compatibility.
The synthesis of precursors for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid presents several distinct chemical challenges:
Ring Formation: Constructing the pyrazole core with the desired C3 and C5 substituents.
Regioselective Nitration: Introducing a nitro group specifically at the C4 position of the electron-rich pyrazole ring.[3][4]
Functional Group Interconversion: Performing selective O-alkylation and ester hydrolysis without compromising the integrity of the heterocyclic core or its substituents.
This guide will detail a primary, field-proven pathway that addresses these challenges systematically, starting from the foundational Knorr pyrazole synthesis.
Core Synthetic Pathway: From Dicarbonyl to Functionalized Pyrazole
The most logical and widely adopted strategy for constructing pyrazole-5-carboxylic acid derivatives involves the cyclization of a β-dicarbonyl compound with hydrazine, followed by sequential functionalization of the pyrazole ring.[5][6][7] This approach allows for the late-stage introduction of key groups, providing flexibility and control over the final structure.
The overall workflow for synthesizing the key precursor, ethyl 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylate, is depicted below.
Caption: Overall workflow for the synthesis of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid.
Step 1: Knorr Pyrazole Synthesis of Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate
Mechanistic Rationale: This reaction is a classic Knorr-type pyrazole synthesis, one of the most common and reliable methods for creating the pyrazole heterocycle.[6] The synthesis begins with the condensation of a β-dicarbonyl compound, in this case, diethyl oxaloacetate, with hydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto- and ester-carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The resulting product exists in tautomeric equilibrium, predominantly as the 3-hydroxy-pyrazole form (a pyrazolone).
Application Notes & Protocols: Amide Coupling with 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Introduction The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials.[1] The choice of coupling reagent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and advanced materials.[1] The choice of coupling reagent and protocol is critical to achieving high yields and purity, especially when dealing with complex or sensitive substrates. This document provides a detailed protocol and technical guidance for the use of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid as a precursor in amide bond formation.
Pyrazoles are a class of heterocyclic compounds that are of significant interest due to their diverse biological activities.[2][3] The functionalization of the pyrazole core, including the formation of amide derivatives, is a key strategy in drug discovery.[4][5] While a plethora of coupling reagents exist, the use of a functionalized pyrazole carboxylic acid itself as a building block offers a direct route to novel chemical entities. The electron-withdrawing nature of the nitro group on the pyrazole ring is anticipated to influence the reactivity of the carboxylic acid, a factor that is taken into consideration in the protocol design.[6][7]
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive, step-by-step protocol for amide coupling, an exploration of the underlying chemical principles, and troubleshooting advice.
Chemical Structures
Figure 1: Reactants and Product of the Amide Coupling Reaction
Experimental Workflow
The overall workflow for the amide coupling reaction using 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is depicted below. The process begins with the activation of the carboxylic acid, followed by the nucleophilic attack of the amine to form the desired amide.
Caption: General workflow for the amide coupling protocol.
Detailed Protocols
Two primary methods are presented for the amide coupling of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. Method A involves the formation of a more reactive acid chloride intermediate, which is suitable for a wide range of amines. Method B utilizes a carbodiimide coupling agent, which proceeds under milder conditions and is ideal for more sensitive substrates.
Method A: Acid Chloride Formation and Subsequent Amidation
This protocol is robust and generally provides high yields. However, it requires the handling of thionyl chloride, which is corrosive and moisture-sensitive.
Materials:
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
Magnetic stirrer and heating mantle/oil bath
Rotary evaporator
Silica gel for column chromatography
Protocol Steps:
Acid Chloride Formation:
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene (5-10 mL per mmol of acid).
Add a catalytic amount of anhydrous DMF (1-2 drops).
Cool the suspension to 0 °C using an ice bath.
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise via a syringe or dropping funnel. Caution: Gas evolution will occur.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 1-3 hours, or until the suspension becomes a clear solution.
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
Once the reaction is complete, remove the solvent and excess reagent in vacuo. It is advisable to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual thionyl/oxalyl chloride. The resulting crude 3-ethoxy-4-nitro-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step.
Amide Formation:
Dissolve the crude acid chloride in fresh anhydrous DCM (5-10 mL per mmol).
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq) in anhydrous DCM.
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours.
Monitor the progress of the reaction by TLC or LC-MS.
Work-up and Purification:
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Method B: Carbodiimide-Mediated Coupling
This method is milder and avoids the use of thionyl or oxalyl chloride, making it suitable for substrates with sensitive functional groups.
Materials:
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Amine of choice
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, depending on the amine salt form)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol Steps:
Reaction Setup:
To a solution of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (10-20 mL per mmol), add HOBt (1.2 eq).
Stir the mixture at room temperature for 10-15 minutes.
Add the amine (1.1 eq). If the amine is in the form of a salt (e.g., hydrochloride), add a base such as TEA or DIPEA (1.1 eq) to liberate the free amine.
Cool the reaction mixture to 0 °C using an ice bath.
Add EDC (1.2 eq) portion-wise to the stirred solution. If using DCC, it can be added as a solid or as a solution in DCM.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Work-up and Purification:
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.
If EDC was used, proceed directly to the washing steps.
Dilute the reaction mixture with DCM (if DMF was the solvent, perform an aqueous workup by partitioning between ethyl acetate and water).
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography.
Mechanism of Amide Bond Formation (Carbodiimide Method)
The carbodiimide-mediated coupling proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. The addition of HOBt is crucial as it traps the O-acylisourea to form an active ester, which is less prone to racemization and other side reactions.
Caption: Simplified mechanism of carbodiimide-mediated amide coupling.
Quantitative Data Summary
The following table provides a general guide for the stoichiometry and reaction conditions. These may need to be optimized for specific substrates.
Parameter
Method A (Acid Chloride)
Method B (Carbodiimide)
Carboxylic Acid
1.0 eq
1.0 eq
Activating Reagent
SOCl₂ or (COCl)₂ (1.5-2.0 eq)
EDC or DCC (1.2 eq)
Additive
DMF (catalytic)
HOBt or HOAt (1.2 eq)
Amine
1.1 - 1.5 eq
1.1 eq
Base
TEA or DIPEA (2.0 - 3.0 eq)
TEA or DIPEA (1.1 eq, if needed)
Solvent
Anhydrous DCM or Toluene
Anhydrous DCM or DMF
Temperature
0 °C to reflux
0 °C to room temperature
Reaction Time
2 - 16 hours
12 - 24 hours
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Incomplete activation of the carboxylic acid.- Deactivation of coupling reagents by moisture.- Low nucleophilicity of the amine.
- Ensure complete formation of the acid chloride (Method A).- Use anhydrous solvents and reagents.- Increase reaction temperature or time.- Use a more potent coupling reagent combination (e.g., HATU/DIPEA).
Epimerization (for chiral amines)
- High reaction temperature.- Use of a strong base.
- Use Method B with HOAt at low temperatures.- Avoid excessive use of base.
Side product formation
- Self-condensation of the carboxylic acid.- Reaction of the amine with the coupling reagent.
- Add the amine promptly after the activation step.- In Method B, ensure HOBt is added before EDC/DCC.
Difficulty in purification
- Byproducts from the coupling reagents (e.g., DCU, EDU).
- For DCU, ensure complete precipitation and filtration.- For water-soluble byproducts like EDU, perform a thorough aqueous work-up.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful synthesis of amide derivatives from 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. By understanding the principles behind each step and selecting the appropriate methodology, researchers can efficiently generate a diverse range of pyrazole-based amides for various applications in drug discovery and materials science.
References
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ResearchGate. (2025, August 6). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects | Request PDF. ResearchGate.
ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). ResearchGate.
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
Application Note: Strategic Reduction of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The reduction of 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid to its corresponding amine is a pivotal step in the synthesis of bioactive fused heterocycle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The reduction of 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid to its corresponding amine is a pivotal step in the synthesis of bioactive fused heterocycles, particularly pyrazolo[4,3-d]pyrimidines (e.g., cGMP-specific phosphodiesterase type 5 inhibitors).
While nitro reduction is a standard transformation, this specific substrate presents three distinct challenges that require a tailored approach:
Amphoteric Nature: The presence of the carboxylic acid (pKa ~3-4) and the unsubstituted pyrazole N-H (pKa ~14) creates solubility challenges in standard organic solvents.
Product Instability: 4-Aminopyrazoles are electron-rich and prone to rapid oxidative dimerization (forming azo or hydrazo species) or decarboxylation upon exposure to air or heat in their free-base form.
Chemoselectivity: The ethoxy ether linkage must be preserved, necessitating the avoidance of strong Lewis acids (e.g., BBr3, AlCl3) or harsh acidic conditions that could trigger ether cleavage.
This guide details two validated protocols: Catalytic Hydrogenation (Pd/C) for high-purity laboratory synthesis, and Iron-Ammonium Chloride Reduction for robust, cost-effective scale-up.
Reaction Pathway & Mechanistic Logic
The following diagram illustrates the reduction pathway and the critical "stability trap" that researchers must avoid during workup.
Figure 1: Reaction pathway highlighting the necessity of acidic isolation to prevent oxidative degradation.
Protocol A: Catalytic Hydrogenation (High Purity)
Best for: Laboratory scale (100 mg – 10 g), high-purity requirements, and closed-system safety.
Mechanism: Heterogeneous catalysis via H2 adsorption on Palladium.
Preparation: In a round-bottom flask (or hydrogenation bottle), suspend the nitro-pyrazole substrate in Methanol (10 mL/g).
Acidification: Add 1.0 equivalent of concentrated HCl.
Reasoning: This pre-forms the hydrochloride salt of the product as it is generated, preventing oxidation and improving solubility of the final product in MeOH.
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10% Pd/C (10 wt% of substrate mass).
Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.
Hydrogenation: Purge the vessel with H2 (x3) and stir vigorously under H2 atmosphere (balloon or 30 psi) at Room Temperature (20–25°C).
Duration: Typically 2–4 hours.[1] Monitor by LC-MS (Target M+H ≈ 172 for free base).
Filtration: Once complete, purge with Nitrogen.[2] Filter the mixture through a Celite® pad to remove the catalyst.[2][3] Wash the pad with Methanol.
Caution: Do not let the filter cake dry out completely in air; keep it damp with water/methanol before disposal.
Isolation: Concentrate the filtrate under reduced pressure at <40°C .
Result: The product is isolated as the 4-amino-3-ethoxy-1H-pyrazole-5-carboxylic acid hydrochloride salt. This solid is stable and can be stored.
Protocol B: Iron / Ammonium Chloride (Scalable & Robust)
Best for: Large scale (>10 g), substrates sensitive to hydrogenolysis, or labs lacking hydrogenation equipment.
Mechanism: Single-electron transfer (SET) from Fe(0) surface.
Materials
Substrate: 1.0 equiv.
Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 equiv).
Activation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, combine Iron powder, NH4Cl, and the Ethanol/Water solvent mixture.
Heating: Heat the mixture to reflux (approx. 78°C) for 15 minutes.
Reasoning: This "activates" the iron surface by etching the oxide layer.
Addition: Add the nitro-pyrazole substrate portion-wise over 10–15 minutes.
Note: The reaction is exothermic.[3] Controlling addition rate prevents thermal runaway.
Reflux: Stir at reflux for 1–3 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.
Hot Filtration (Critical Step):
While still hot (approx. 50-60°C), filter the mixture through a Celite pad.
Reasoning: The product may precipitate if the solution cools too much, getting trapped in the iron sludge.
Wash the cake with hot Ethanol.
Workup & Stabilization:
Concentrate the filtrate to remove most Ethanol.
Acidify the remaining aqueous phase with HCl (to pH ~2).
Cool to 0–5°C to precipitate the Hydrochloride salt. Filter and dry.
Figure 2: Decision matrix for selecting the optimal reduction method.
Analytical Characterization
Successful reduction is confirmed by the following spectral changes:
1H NMR (DMSO-d6):
Disappearance: No signals in the 8.0–9.0 ppm region (typical for nitro-adjacent protons, though less relevant on the pyrazole ring itself).
Appearance: A broad singlet at 5.0 – 6.5 ppm corresponding to the primary amine (-NH2). If isolated as HCl salt, this may appear as a broad exchangeable peak at >8.0 ppm.
Ethoxy Group: The ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) must remain intact.
Mass Spectrometry (ESI+):
Shift from [M+H]+ (Nitro) to [M+H]+ (Amine) = M_nitro - 30 mass units .
(Loss of O2 [32] + Gain of H2 [2] = Net -30).
Troubleshooting & Expert Tips
"The Pink/Red Product": If your isolated solid turns pink or red upon drying, it is oxidizing.
Fix: Recrystallize immediately from MeOH/HCl or convert to the next intermediate (e.g., amide coupling) without delay. Store under Argon.
Solubility Issues: The zwitterionic amino-acid is sparingly soluble in water and organic solvents.
Fix: Always manipulate it as the Hydrochloride salt (soluble in MeOH/Water) or the Sodium carboxylate salt (soluble in water).
Iron Sludge: In Method B, filtration can be slow.
Fix: Use a wide-diameter funnel and a generous pad of Celite. Do not let the mixture cool before filtration.
References
Standard Hydrogenation Protocols
BenchChem. (2025).[2] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link
Iron-Mediated Reduction (Fe/NH4Cl)
Ramadas, K., & Srinivasan, N. (1992).[1][4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Link
Instability of 4-Aminopyrazoles
Lipeeva, A. V., et al. (2025). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Link
Note: This reference explicitly documents the instability of the free amine and the formation of bis-pyrazole byproducts.[5]
Preparation of pyrazole-based libraries using 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid as a high-value scaffold for generating di...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid as a high-value scaffold for generating diverse small-molecule libraries.
Utilizing 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid as a Trifunctional Scaffold
Executive Summary
The pyrazole ring is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Sildenafil (Viagra), Celecoxib (Celebrex), and Ruxolitinib (Jakafi). The specific scaffold 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid (ENPC) offers a unique trifunctional density that makes it ideal for diversity-oriented synthesis (DOS).
This guide outlines a modular workflow to exploit the three diversity vectors of ENPC:
N1-Position: Available for alkylation/arylation (Solubility/PK modulation).
C5-Carboxylate: Gateway for amide coupling (Target specificity).
C4-Nitro Group: Precursor to amines for urea/sulfonamide formation or bicyclic cyclization (Core diversity).
Strategic Retro-Synthesis & Diversity Vectors
The chemical logic relies on orthogonal protection and reactivity profiles. The nitro group serves as a "masked" amine, stable during C5 and N1 manipulations, allowing for a sequential "Build-Couple-Pair" strategy.
Workflow Logic (DOT Visualization)
Figure 1: Sequential functionalization workflow for ENPC-based libraries.
Detailed Protocols
Phase I: Scaffold Preparation & N1-Alkylation
Objective: Install the first diversity element (R1) at the pyrazole nitrogen.
Challenge: Regioselectivity (N1 vs. N2).[1] The 3-ethoxy and 5-carboxylate groups create steric and electronic asymmetry. Under basic alkylation conditions, mixtures are common, but steric bulk at C3/C5 often directs alkylation to the less hindered nitrogen.
Reagents:
Starting Material: Ethyl 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylate (Ester preferred for solubility).
Alkyl Halides (
).
Base: Cesium Carbonate (
) or Sodium Hydride ().
Solvent: DMF or Acetonitrile.
Protocol:
Dissolve Ethyl 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).
Add
(1.5 eq) and stir at RT for 15 min to deprotonate N1.
Add Alkyl Halide (1.2 eq) dropwise.
Stir at 60°C for 4-12 hours. Monitor by LC-MS.
Workup: Dilute with water, extract with EtOAc.
Purification: Flash chromatography is usually required to separate N1/N2 regioisomers if selectivity is low (<5:1).
Note: N1-alkylated products (adjacent to carboxylate) often elute later than N2 isomers on silica due to dipole interactions, but this varies by R1.
Expert Insight: If regioselectivity is poor, consider synthesizing the pyrazole de novo using a substituted hydrazine (
) and the corresponding diketo-ester. This guarantees the position of .
Phase II: C5-Amidation (The Specificity Handle)
Objective: Install the second diversity element (R2) targeting the binding pocket.
Protocol:
Hydrolysis: Treat the N-alkylated ester with LiOH (3 eq) in THF/H2O (3:1) at RT for 2 hours. Acidify to pH 3 with 1N HCl, filter the precipitate, and dry.
Coupling: Dissolve the free acid (1.0 eq) in DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
Use steric bulk on the ester to force alkylation away (N2), or use de novo synthesis with R-hydrazine.
Incomplete Amide Coupling
Electron-poor acid (Nitro group effect).
Use acid chloride generation (SOCl2) instead of HATU, or heat to 50°C.
Amine Oxidation
Instability of 4-amino-pyrazole.
Perform reduction and capping in "one-pot" or keep under Argon.
References
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
Regioselectivity in Pyrazoles: K. Makino et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles." Journal of Heterocyclic Chemistry, 1998. Link
Sildenafil Analog Synthesis: Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000. (Describes the nitro-reduction and cyclization of similar scaffolds). Link
Solid Phase Pyrazole Libraries: Marzinzik, A. L., & Felder, E. R. "Solid-Support Synthesis of Highly Functionalized Pyrazoles and Isoxazoles." Tetrahedron Letters, 1996. Link
Application Note: Microwave-Assisted Functionalization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
[1][2][3] Part 1: Executive Summary & Strategic Value This guide details the microwave-assisted synthesis (MAS) protocols for utilizing 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid .[1][2] This molecule is a critical "...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Part 1: Executive Summary & Strategic Value
This guide details the microwave-assisted synthesis (MAS) protocols for utilizing 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid .[1][2] This molecule is a critical "push-pull" scaffold—possessing an electron-withdrawing nitro group and an electron-donating ethoxy group—widely used in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogs) and pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.[1][2]
Why Microwave?
Traditional thermal heating of nitropyrazole carboxylic acids is fraught with risks:
Decarboxylation: Prolonged heating above 140°C often leads to the loss of the C5-carboxylate, destroying the handle required for amide coupling.
Sluggish Kinetics: The electron-deficient pyrazole ring (due to the 4-NO₂ group) deactivates the carboxylic acid, making nucleophilic attack by amines slow under standard reflux.[1][2]
The MAS Advantage:
By utilizing dielectric heating, we achieve rapid internal heating that accelerates the rate-determining step of amide coupling and nitro-reduction while minimizing the thermal window in which decarboxylation occurs.
Part 2: Strategic Workflow (Visualization)[2][3][4]
The following diagram outlines the modular functionalization pathway. We treat the molecule as a "Core" with two diversity points: the C5-Amide (Head) and the C4-Amine (Tail/Cyclization point).[1][2]
Figure 1: Modular synthetic workflow for pyrazole scaffold functionalization. Note the critical control point at Step 1 to prevent thermal decarboxylation.
Part 3: Detailed Experimental Protocols
Protocol A: Microwave-Assisted Amidation (The "Head")
Objective: Functionalize the C5-carboxylic acid without triggering decarboxylation.[1][2]
Context: The 4-nitro group pulls electron density, making the carbonyl carbon electrophilic but the backbone unstable.[2] Conventional SOCl₂ reflux is harsh. We use T3P (Propylphosphonic anhydride) in a microwave reactor for a milder, high-yield coupling.[1][2]
Work-up: Dilute reaction mixture with water (15 mL). The product often precipitates. If not, extract with EtOAc.[2] Wash organic layer with sat. NaHCO₃ to remove unreacted acid.
Data Validation:
Success Indicator: Disappearance of the carboxylic acid -OH peak in 1H NMR (approx. 13-14 ppm).[2] Appearance of amide -NH or N-CH signals.[1]
Troubleshooting: If decarboxylation is observed (loss of CO₂), lower Temp to 75°C and extend time to 20 min.
Protocol B: Rapid Nitro Reduction (The "Core")
Objective: Reduce the 4-NO₂ group to 4-NH₂ to enable ring closure.[1][2]
Context: Standard hydrogenation (H₂ balloons) is slow.[1][2][3] We utilize Transfer Hydrogenation using Hydrazine Hydrate and Ferric Chloride (FeCl₃) or Raney Nickel.[2][3] This generates hydrogen in situ and is extremely fast under MW irradiation.
Materials:
Substrate: 1.0 eq (Nitro-Amide from Protocol A)[1][2][3]
Objective: Fuse the pyrimidine ring onto the pyrazole core.[1][2][3]
Context: This step creates the bioactive bicyclic core found in drugs like Sildenafil. It involves the condensation of the newly formed 4-amino group and the 5-amide nitrogen with a carbon source (aldehyde or carboxylic acid).
Step-by-Step:
Mix: Take the 4-amino-pyrazole-5-carboxamide (from Protocol B).
Reagent: Add excess aromatic aldehyde (1.2 eq) or carboxylic acid.
Solvent: Ethanol (if using aldehyde) or Glacial Acetic Acid (if using acid).[1][2][3]
MW Parameters:
Temperature: 140°C
Hold Time: 15 minutes
Result: Formation of the pyrazolo[4,3-d]pyrimidin-7-one ring system.
Technical Support Center: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
[1][2][3] Introduction Welcome to the Technical Support Hub for pyrazole scaffold synthesis. The target molecule, 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid , is a critical intermediate often associated with the synt...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction
Welcome to the Technical Support Hub for pyrazole scaffold synthesis. The target molecule, 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid , is a critical intermediate often associated with the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (analogous to the Sildenafil scaffold).[1][2][3]
Synthesizing this molecule presents a classic "push-pull" conflict:
The "Push": The 3-ethoxy group activates the ring, making it susceptible to oxidation.[1][3]
The "Pull": The 5-carboxylic acid deactivates the ring, requiring stronger nitration conditions.[3]
The Risk: The ethoxy ether linkage is acid-labile, and the carboxylic acid is prone to thermal decarboxylation.[3]
This guide addresses the three primary failure modes: Low Yield via Decarboxylation , Ether Cleavage (Loss of Ethoxy group) , and Regioselectivity Issues during Alkylation .[2][3]
Module 1: The Nitration Protocol (Primary Route)
Context: The most direct route involves nitrating 3-ethoxy-1H-pyrazole-5-carboxylic acid.[1][2] Users frequently report "tar formation" or "loss of product" at this stage.[1][2][3]
Troubleshooting Guide
Q1: My reaction mixture turns black and yield is <30%. What is happening?Diagnosis: Thermal runaway leading to decarboxylation.[1][2][3]
Explanation: The nitration of pyrazoles is highly exothermic.[2][3][4] If the temperature exceeds 50°C, the carboxylic acid at C5 will decarboxylate, releasing
and generating 3-ethoxy-4-nitropyrazole (an oil), which complicates isolation.[2][3]
Solution:
Pre-cooling: Dissolve the starting material in concentrated
and cool to 0–5°C before adding any nitrating agent.[1][2][3]
Controlled Addition: Do not add fuming
directly. Mix fuming with concentrated (1:1 v/v) and add this mixture dropwise.
Thermal Ceiling: Maintain internal temperature <10°C during addition.
Q2: I am losing the ethoxy group (product converts to 3-hydroxy-4-nitro...).Diagnosis: Acid-catalyzed ether hydrolysis.
Explanation: While ethyl ethers are generally stable, the combination of high temperature and strong acid (mixed acid) can cleave the ether bond, reverting the molecule to the hydroxy (or pyrazolone) tautomer.[2][3]
Solution:
Avoid Heating: Do not heat the reaction to "drive it to completion."[1][3][5] If the reaction stalls, add a catalytic amount of urea (to scavenge nitrous acid) rather than heating.[2][3]
Quench Strategy: Pour the reaction mixture onto crushed ice immediately upon completion. Do not let it stand in the acid mixture overnight.
Allow to warm slowly only after addition is complete.
Quench
Ice/Water (1:5 ratio)
Dilution heat must be managed to save the ether.[2][3]
Module 2: The O-Alkylation Alternative (Recovery Route)
Context: Some users prefer to nitrate 3-hydroxy-1H-pyrazole-5-carboxylic acid first (which is cheaper) and then ethylate the oxygen.[1][2] This creates a regioselectivity nightmare.[2][3]
Q3: I am getting a mixture of N-ethyl and O-ethyl products. How do I favor O-alkylation?Diagnosis: Pyrazole tautomerism (Lactam-Lactim).
Explanation: The 3-hydroxy pyrazole exists in equilibrium with the pyrazolone form.[2] Standard alkylation (
/Ethyl Iodide) favors N-alkylation (the thermodynamic product).[2]
Solution:
The "Silver" Bullet: Switch the base to Silver Carbonate (
) .[2][3] Silver coordinates to the nitrogen lone pair, blocking it and forcing the electrophile (Ethyl Iodide) to attack the Oxygen.[3]
Solvent Switch: Use non-polar solvents (Benzene/Toluene) if solubility permits, or aprotic polar solvents (DMF) with controlled stoichiometry.[1][2][3]
Q4: Can I use Diethyl Sulfate instead of Ethyl Iodide?Answer: Yes, but Diethyl Sulfate is more aggressive and leads to higher rates of N,N-dialkylation (quaternary salts).[1][2][3] Ethyl Iodide or Ethyl Bromide is preferred for control.[1][2][3]
Module 3: Isolation & Purification Logic
Q5: The product won't precipitate from the acidic quench.Diagnosis: Solubility at low pH.[1][3]
Explanation: The 4-nitro group makes the pyrazole NH proton highly acidic (
~8-10), while the carboxylic acid has a ~3-4.[2][3] In strong acid (pH < 1), the molecule is protonated.[2][3] However, if the volume of water is too high, the organic acid remains soluble.[3]
Solution:
Salting Out: Add NaCl to saturation in the aqueous quench.[1][3]
Extraction: Do not rely on filtration alone.[1][2][3] Extract the aqueous quench with Ethyl Acetate/THF (3:1) .[2][3] The nitro-pyrazole is often more soluble in organic solvents than expected.[1][2]
Visual Workflow & Logic
The following diagram illustrates the critical decision points for the synthesis, highlighting the "Safe Zone" for yield preservation.
Caption: Process flow for the nitration of 3-ethoxypyrazole-5-carboxylic acid. Green paths indicate optimal yield conditions; Red paths indicate critical failure modes (decarboxylation and hydrolysis).[2][3]
References
Dunn, P. J., Galvin, S., & Hettenbach, K. (2002).[1][2][3] The Development of a Process for Sildenafil Citrate (Viagra™).[1][2] In Sildenafil (pp. 22-35).[1][2] This seminal work outlines the industrial handling of pyrazole nitration, specifically the safety protocols for preventing decarboxylation in analogous scaffolds.[3]
Fadini, L., et al. (2018).[1][2][3][6] Process for Producing Carboxylic Acids.[2][3][5][6][7] Patent EP3381886.[2][3] Provides background on the stability of carboxylic acids under continuous flow and strong acid conditions.[1][3] [2][3]
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry.[1][2][3][6][8][9][10] Chapter 29: Aromatic Heterocycles.[1][2][3] Standard reference for the tautomerism and electrophilic substitution rules of pyrazoles (N-alkylation vs O-alkylation).
Cheng, J., et al. (2011).[1][2][3] Synthesis of 3,4-dinitropyrazole.[1][2][3][10] Discusses the mechanism of N-nitration followed by rearrangement, highlighting the difficulty of direct C4 nitration without temperature control.
Technical Support Center: Solubilization Guide for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid
[1] Executive Summary & Molecule Analysis The Core Challenge: 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid presents a classic solubility paradox common in fragment-based drug discovery. While the molecule possesses pol...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Analysis
The Core Challenge:
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid presents a classic solubility paradox common in fragment-based drug discovery. While the molecule possesses polar handles (carboxylic acid, nitro group), the planar aromatic core and strong intermolecular hydrogen bonding (dimerization of the carboxylic acid and pyrazole NH) result in high crystal lattice energy and poor aqueous solubility at neutral or acidic pH.
Physicochemical Profile (Estimated):
Property
Value (Est.)
Implication for Solubility
pKa (COOH)
2.8 – 3.2
Highly acidic due to the electron-withdrawing 4-nitro group.[1]
Moderately lipophilic; ethoxy group adds hydrophobicity.[1]
Crystal State
High Lattice Energy
Strong -stacking and H-bond networks resist dissolution.[1]
Technical Insight:
The 4-nitro group exerts a strong electron-withdrawing effect (
), significantly lowering the pKa of the carboxylic acid compared to unsubstituted pyrazoles.[1] This is the "key" to unlocking solubility: You must treat this molecule as a relatively strong organic acid.
Troubleshooting Module: The pH-Switch Protocol
Diagnosis:
Users attempting to dissolve the solid directly in neutral water (pH 7) or saline often observe a "floating suspension" or immediate precipitation.[1] This occurs because the intrinsic solubility (
) of the protonated species is negligible.
Solution: Controlled Salt Formation
To achieve concentrations
, you must shift the equilibrium toward the ionized carboxylate form.
Protocol A: In-Situ Sodium Salt Formation (Standard)
Reagents: 1.0 M NaOH (molecular biology grade), PBS (10x).
Calculate Molar Equivalents: Determine the exact moles of your compound. You need 1.05 – 1.1 equivalents of base.[1] Do not use a large excess, as high pH can degrade the nitro group over time.[1]
Slurry Formation: Suspend the compound in 80% of the final volume of water (Milli-Q).[1] Do not add buffer yet.
Titration: Add 1.0 M NaOH dropwise under vigorous stirring.
Visual Cue: The suspension will transition from opaque/white to a clear, often yellow-tinted solution (nitro-pyrazoles are chromophores).[1]
Buffering: Once clear, add 10x PBS or adjust to pH 7.4.
Caution: If the pH drops below the pKa (~3.[1]0) upon buffer addition, the compound will crash out.[1] Ensure your buffer capacity is sufficient to maintain pH > 5.0.[1]
If Sodium is incompatible (e.g., ion channel assays), use N-Methyl-D-glucamine (Meglumine) .[1] Meglumine has a large organic counter-ion that disrupts stacking and improves stability.[1]
Add 1.1 equivalents of Meglumine solution to the solid pyrazole.
Sonicate at 40°C for 10 minutes.
Decision Tree: Solubilization Strategy
Figure 1: Decision logic for solubilizing 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid based on concentration requirements.
Troubleshooting Module: Co-Solvent Systems
For animal dosing or stock solutions where pH adjustment alone is insufficient or causes stability concerns, use a co-solvent system.[1] The ethoxy group provides affinity for semi-polar solvents.[1]
PEG prevents aggregation of the hydrophobic ethoxy tail.[1]
DMA / Solutol
5% DMA / 10% Solutol / 85% Water
High Conc. (>50 mg/mL)
For tox studies.[1] DMA is a powerful solvent for nitro-aromatics.[1]
Critical Workflow:
Always dissolve the compound in the organic solvent (DMSO/PEG) first .[1] Only add the aqueous phase after the solid is fully dissolved.[1] Reversing this order (adding solvent to a wet slurry) often creates a "gummy" precipitate that is incredibly difficult to redissolve.[1]
Frequently Asked Questions (FAQ)
Q1: The solution turned bright yellow after adding NaOH. Did I degrade the compound?
Answer: Likely not.[1] Nitro-pyrazoles are often chromophores that exhibit solvatochromism.[1] The deprotonation of the carboxylic acid (and potentially the pyrazole NH at very high pH) alters the conjugation system, resulting in a bathochromic shift (yellow/orange color). Verify purity via HPLC, but a color change upon ionization is expected for nitro-aromatics [1].[1]
Q2: I dissolved it in DMSO, but it crashed out when I added it to my cell culture media.
Answer: This is a "pH Shock" precipitate.[1] Pure DMSO stocks are not buffered.[1] When you spike into media (pH 7.4), if the local concentration is high and the mixing is poor, the compound may protonate and crystallize before dispersing.
Fix: Predilute the DMSO stock 1:10 into a slightly basic buffer (pH 8) before adding to the final media, or vortex the media vigorously during addition.
Q3: Can I heat the solution to speed up dissolution?
Answer: Yes, but with limits. The carboxylic acid and ethoxy groups are stable, but the nitro group can be sensitive to thermal degradation in strong base.
Synthesis protocols for similar analogs often use reflux in methanol/thionyl chloride, indicating reasonable thermal stability of the core, but aqueous basic conditions are more reactive [2].[1]
Chemical Equilibrium Visualization
Understanding the ionization states is crucial for predicting solubility behavior.[1]
Figure 2: Ionization states of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid.[1] The Mono-Anion (Species B) is the target for physiological assays.
References
PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid (CID 219739).[1] National Library of Medicine.[1] Available at: [Link]
Google Patents. Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid (CN111138289B).[1] Available at: [1]
Technical Support Center: Optimizing Recrystallization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid via recrystallization. It is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem. This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities.[1]
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool at a much slower rate.[1] Very slow cooling can favor the formation of crystals over an oil.[1]
Preventative Measures: Consider switching to a lower-boiling point solvent or employing a mixed-solvent system.
Q2: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A2: This is often due to supersaturation, where the solute remains dissolved beyond its normal saturation point.[2]
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1][2]
Seeding: If available, add a single, pure "seed crystal" of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid to the solution. This provides a template for further crystal formation.[2]
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound. Combine this with occasional scratching for better results.[2]
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be effectively removed by using activated charcoal.[3][4]
Procedure: After dissolving your crude product in the hot solvent, allow the solution to cool slightly to prevent boiling over. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) and then reheat the solution to boiling for a few minutes.[4][5] The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[5]
Q4: My final yield is very low. What are the likely causes and how can I improve it?
A4: Low recovery can stem from several factors during the recrystallization process.
Common Causes & Solutions:
Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the product will remain in the mother liquor.[2][6] To rectify this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[2]
Premature Crystallization: If crystals form too early, such as during hot filtration, they will be lost. Ensure your filtration apparatus is pre-heated and that you use a slight excess of hot solvent to prevent this.
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex recrystallization challenges.
Guide 1: Systematic Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Single-Solvent System Protocol
Initial Screening: Test the solubility of a small amount of your crude 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid in various solvents at room temperature. The "like dissolves like" principle is a good starting point; given the polar nitro and carboxylic acid groups, polar solvents are often suitable candidates.[1][9]
Heating Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound at this stage.[8]
Cooling Test: Allow the hot solution to cool. The formation of a good quantity of crystals indicates a promising solvent.
Mixed-Solvent System Protocol
A mixed-solvent system is useful when no single solvent has the ideal solubility characteristics.[8] This involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[1]
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
Addition of "Bad" Solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Cooling: Allow the solution to cool slowly to induce crystallization.
Recommended Solvents to Screen
Solvent System
Rationale & Properties
Ethanol/Water
Ethanol often serves as a good solvent for polar pyrazole derivatives, while water acts as an anti-solvent.[10][11] This pair is effective for many polar organic compounds.[12]
Isopropanol
A slightly less polar alcohol that can offer a different solubility profile.
Ethyl Acetate/Heptane
A common mixture for moderately polar compounds. Ethyl acetate is the "good" solvent, and heptane is the "bad" solvent.[13]
The acidic nature of the solvent can sometimes improve the solubility and crystal habit of carboxylic acids.
Guide 2: Optimizing Crystal Growth
The rate of cooling has a significant impact on crystal size and purity.[14]
Slow Cooling for High Purity: A slower cooling rate generally leads to the formation of larger and purer crystals.[15][16] This is because it allows time for the molecules to arrange themselves in an ordered crystal lattice, excluding impurities.[15] To achieve slow cooling, you can insulate the flask.[5]
Rapid Cooling: Fast cooling often results in smaller crystals and may trap impurities within the crystal lattice.[15][17]
Caption: Decision tree for recrystallization troubleshooting.
III. Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
Dissolution: Place the crude 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding the hot solvent in small portions until the solid is completely dissolved.
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[5]
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.[9]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, you may place the flask in an ice bath to maximize the yield.[5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[18]
Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
IV. References
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
LibreTexts. (2023, October 30). Recrystallization. [Link]
Scribd. Solvent Selection and Recrystallization Guide. [Link]
Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. [Link]
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. [Link]
Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
Michigan State University. Recrystallization. [Link]
University of California, Irvine. Recrystallization I 10. [Link]
University of Toronto. SOP: CRYSTALLIZATION. [Link]
Atlantis Press. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization. [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
Northwestern University. Cooling Rate and Crystal Size. [Link]
AIDIC. (2018, December 10). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. [Link]
Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
University of Windsor. Experiment 2: Recrystallization. [Link]
University of Calgary. Recrystallization - Single Solvent. [Link]
Hampton Research. (2015, March 15). Crystal Growth 101. [Link]
Hampton Research. (2015, March 15). Optimization. [Link]
ResearchGate. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [Link]
ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]
ChemSynthesis. (2025, May 20). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]
MDPI. (2020, October 22). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. [Link]
Technical Support Center: Troubleshooting Low Reactivity of Nitro-Pyrazole Carboxylic Acids in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in synthetic chemistry: the low reactivity of nitro-pyrazole carboxylic acids in amide coupling reactions. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, yet the unique electronic properties of nitro-pyrazole scaffolds can render standard protocols ineffective.[1][2] This resource will delve into the underlying causes of this low reactivity and provide a series of practical, field-proven solutions to overcome these synthetic hurdles.
Understanding the Challenge: Why Are Nitro-Pyrazole Carboxylic Acids So Unreactive?
The primary obstacle stems from the potent electron-withdrawing nature of the nitro group, compounded by the inherent electronic properties of the pyrazole ring.[3] This creates a "perfect storm" of low reactivity:
Reduced Nucleophilicity of the Carboxylate: The strong electron-withdrawing effect of the nitro group significantly decreases the electron density on the pyrazole ring and, by extension, the carboxylate group.[3] This makes the carboxylate a poor nucleophile, hindering its initial attack on the coupling reagent to form the necessary activated intermediate (e.g., an O-acylisourea ester with carbodiimides).[4][5]
Increased Acidity: The electron-withdrawing nitro group increases the acidity of the carboxylic acid proton. While this might seem beneficial, it can lead to the rapid formation of an unreactive carboxylate salt when a base is added, especially before the coupling reagent has a chance to activate the acid.[5]
Steric Hindrance: Depending on the substitution pattern on the pyrazole ring, steric bulk around the carboxylic acid can further impede the approach of both the coupling reagent and the amine.
The combination of these factors often leads to failed or low-yielding reactions when using standard amide coupling conditions.
Here we address common issues encountered when attempting to couple nitro-pyrazole carboxylic acids and provide a tiered approach to troubleshooting, from simple adjustments to more advanced strategies.
Q1: My standard EDC/HOBt coupling failed. What's the first thing I should try?
This is a very common scenario. The EDC/HOBt system, while robust for many applications, often lacks the potency required for highly electron-deficient acids.[1][6]
Immediate Troubleshooting Steps:
Switch to a More Potent Coupling Reagent: The first and often most effective change is to move from a carbodiimide-based reagent to a more powerful uronium or phosphonium salt.[7] These reagents are designed for difficult couplings and can overcome the inherent low reactivity.
Optimize the Base: Ensure you are using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[8][9] These bases are less likely to cause unwanted side reactions. The order of addition is also critical: pre-activating the carboxylic acid with the coupling reagent for a short period (5-20 minutes) before adding the amine and base can be beneficial.[9]
Solvent Choice: Switch to a more polar aprotic solvent like DMF or NMP. These solvents are often better at solubilizing all reaction components and can promote the reaction.[9] Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.[9]
High reactivity, low racemization, no guanidinylation.[7]
More expensive, byproducts can be difficult to remove.
Fragment coupling, cyclizations, and when guanidinylation is a concern.
Newer Generation
COMU, T3P
High reactivity, improved safety profile (non-explosive byproducts).[6][8]
Higher cost.
Challenging couplings where safety is a primary concern.
Q2: I've switched to HATU, but the reaction is still sluggish or incomplete. What are my next steps?
Even with a powerful reagent like HATU, success is not guaranteed. Further optimization is often necessary.
Advanced Troubleshooting Strategies:
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to drive the coupling to completion. Monitor the reaction for potential decomposition of starting materials or products.
Screen Additives: While HATU contains an HOAt moiety, the addition of an external additive can sometimes be beneficial. Consider adding a stoichiometric equivalent of HOBt or, more effectively, HOAt. Oxyma Pure is another excellent, safer alternative to HOBt.[8]
Two-Step Activation: Acid Chloride/Fluoride Formation: For the most challenging substrates, converting the carboxylic acid to a more reactive acyl halide intermediate can be the most robust solution.[2][12] This two-step approach decouples the activation from the coupling step.
Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the highly reactive acyl chloride.[13][14] This method is effective but can be harsh and may not be suitable for sensitive substrates.[2]
Acyl Fluorides: These are generally more stable than acyl chlorides but still highly reactive towards amines.[12][15] Reagents like cyanuric fluoride or XtalFluor-E can be used for this transformation and are often more compatible with complex molecules.[12] A protocol involving in situ formation of the acyl fluoride at elevated temperatures has proven effective for coupling sterically hindered and electron-deficient partners.[12]
Workflow for Troubleshooting Difficult Couplings
Caption: A stepwise workflow for troubleshooting challenging amide couplings.
Q3: I'm concerned about racemization of a chiral center adjacent to the carboxylic acid. What's the best approach?
Racemization is a significant concern, especially when using more forcing conditions. It typically proceeds through an oxazolone intermediate.[16]
Strategies to Minimize Racemization:
Use HOAt-based Reagents: Reagents like HATU are specifically designed to suppress racemization.[8][16] The 7-aza- substitution in the benzotriazole moiety accelerates the coupling reaction, minimizing the lifetime of the activated intermediate and thus the opportunity for racemization.
Avoid Strong, Nucleophilic Bases: Use sterically hindered bases like DIPEA or 2,4,6-collidine.[8]
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.
Minimize Pre-activation Time: The longer the activated ester sits before the amine is introduced, the greater the risk of racemization.[16] Keep pre-activation times to a minimum (1-5 minutes).[16]
Experimental Protocols
Protocol 1: General Procedure for a High-Potency Uronium Salt Coupling (HATU)
This protocol is a robust starting point for a difficult coupling reaction.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nitro-pyrazole carboxylic acid (1.0 eq.).
Dissolution: Dissolve the acid in anhydrous DMF (or NMP).
Reagent Addition: Add HATU (1.1 eq.) and HOAt (1.1 eq., optional but recommended) to the solution. Stir for 2-5 minutes for pre-activation.[9]
Amine and Base Addition: Add the amine (1.2 eq.) followed by the dropwise addition of DIPEA (2.5 eq.).
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, consider gentle heating to 40-50 °C.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Procedure via Acyl Chloride Formation
Use this protocol for extremely unreactive systems where direct coupling fails.
Step A: Acyl Chloride Formation
Preparation: In a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), suspend the nitro-pyrazole carboxylic acid (1.0 eq.) in thionyl chloride (SOCl₂) (5-10 volumes).
Catalyst: Add a catalytic amount of DMF (1-2 drops).
Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
Isolation: Carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove the last traces). The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Amide Formation
Preparation: Dissolve the amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.) in an anhydrous solvent like DCM or THF in a separate flask at 0 °C.
Addition: Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 1.
General Amide Coupling Mechanism
Caption: The two-stage mechanism of amide bond formation.
This guide provides a structured and comprehensive approach to overcoming the challenges associated with the low reactivity of nitro-pyrazole carboxylic acids. By understanding the electronic factors at play and systematically applying the troubleshooting strategies outlined, researchers can significantly improve the success rate of these difficult but crucial coupling reactions.
References
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-employed.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 14, 2026, from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved February 14, 2026, from [Link]
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved February 14, 2026, from [Link]
Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry—A European Journal, 26(48), 10883-10899. Retrieved February 14, 2026, from [Link]
Alizadeh, F. T. (2023). METAL-FREE SYNTHESIS STRATEGIES TOWARDS AMIDE BOND FORMATION: REVIEW. Processes of petrochemistry and oil refining, 24(2), 263-290. Retrieved February 14, 2026, from [Link]
Amide Bond Activation of Biological Molecules. (2018). MDPI. Retrieved February 14, 2026, from [Link]
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Retrieved February 14, 2026, from [Link]
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chem.libretexts.org. Retrieved February 14, 2026, from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11647. Retrieved February 14, 2026, from [Link]
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
Altenburger, J., et al. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(12), 1228-1234. Retrieved February 14, 2026, from [Link]
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. Retrieved February 14, 2026, from [Link]
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Retrieved February 14, 2026, from [Link]
Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (2025). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. Retrieved February 14, 2026, from [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. Retrieved February 14, 2026, from [Link]
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]
Nitropyrazoles (review). (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
amide coupling help. (2022). Reddit. Retrieved February 14, 2026, from [Link]
Uphill battles in amide couplings. (2014). amphoteros. Retrieved February 14, 2026, from [Link]
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved February 14, 2026, from [Link]
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Self-employed.
Tips and tricks for difficult amide bond formation?. (2021). Reddit. Retrieved February 14, 2026, from [Link]
Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). Chemistry – An Asian Journal. Retrieved February 14, 2026, from [Link]
What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. (2013). ResearchGate. Retrieved February 14, 2026, from [Link]
Direct Amidation of Carboxylic Acids with Nitroarenes. (2019). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
Technical Support Center: Handling the Moisture Sensitivity of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid and its Derivatives
Welcome to the technical support guide for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid and its derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert g...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid and its derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the moisture sensitivity of this important class of molecules. Our goal is to equip you with the necessary knowledge and protocols to ensure the integrity of your materials and the reproducibility of your experimental results.
Understanding the Inherent Moisture Sensitivity
The molecular structure of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid contains two key functional groups that contribute to its hygroscopic nature and susceptibility to moisture-induced degradation:
The Carboxylic Acid Group (-COOH): Carboxylic acids are inherently capable of forming hydrogen bonds with water molecules. This interaction can lead to the physical absorption of atmospheric moisture, a property known as hygroscopicity.[1][2] This can result in the material appearing clumpy or "wet," and more critically, it can lead to significant errors in weighing, which compromises the accuracy of solution concentrations and reaction stoichiometries.[3]
The Ethoxy Group (-OCH₂CH₃): While ethers are generally stable, the ethoxy group in this molecule is attached to an electron-deficient pyrazole ring, which is further activated by the electron-withdrawing nitro group. This electronic arrangement makes the ether susceptible to hydrolysis under aqueous conditions, particularly if acidic or basic conditions are present. This chemical degradation pathway can lead to the formation of 3-hydroxy-4-nitro-1H-pyrazole-5-carboxylic acid, resulting in impurities and a loss of the desired compound's potency.
The combination of these two functionalities necessitates meticulous handling to prevent both physical changes and chemical degradation.
Frequently Asked Questions (FAQs)
Q1: My solid 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid appears clumpy. Is it still usable?
A1: Clumping is a strong indicator that the compound has absorbed atmospheric moisture.[3] While it might not be chemically degraded yet, the water content will make it impossible to accurately weigh for your experiments. It is highly recommended to dry the compound under high vacuum before use. If you observe significant discoloration or changes in analytical data (e.g., new peaks in HPLC), the material may have started to hydrolyze, and using a fresh, unopened container is advisable.
Q2: What are the ideal storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant like anhydrous calcium sulfate (Drierite®) or molecular sieves.[4] For long-term storage or for highly sensitive applications, storing the material inside an inert-atmosphere glovebox is the best practice to minimize exposure to both moisture and oxygen.[5]
Q3: Can I handle this compound on the open bench?
A3: It is strongly discouraged. Even brief exposure to ambient humidity can lead to water absorption.[3] All weighing and transfers should ideally be performed in a controlled environment, such as a glovebox with low humidity.[6] If a glovebox is unavailable, work quickly and consider using a weighing enclosure in a room with controlled, low humidity.
Q4: I am seeing a new, more polar peak in my HPLC analysis of a reaction mixture. What could it be?
A4: A new, more polar peak could be the hydrolysis product, 3-hydroxy-4-nitro-1H-pyrazole-5-carboxylic acid. The replacement of the ethoxy group with a hydroxyl group would decrease the retention time on a reverse-phase HPLC column. This suggests that moisture was present in your reaction setup, either from the solvent, reagents, or glassware.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem Encountered
Likely Cause(s)
Recommended Solution(s)
Inconsistent reaction yields or reaction failure.
1. Moisture in the reaction: The compound or other reagents may have degraded due to water.[6] 2. Wet solvents: Solvents can be a major source of water, quenching reagents or causing hydrolysis.[5]
1. Ensure all reagents are anhydrous. Dry the 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid under vacuum before use. 2. Use freshly dried and degassed solvents. Refer to the Solvent Drying Recommendations table below. 3. Follow the Protocol for Setting up a Moisture-Sensitive Reaction.
Difficulty achieving a stable weight on an analytical balance.
The compound is actively absorbing moisture from the air, causing the mass reading to continuously increase.[3]
1. Perform all weighing inside a glovebox with a controlled low-humidity atmosphere.[7] 2. If a glovebox is not available, work as quickly as possible. Use a container with a small opening to minimize air exposure. 3. Use a "weighing by difference" technique: weigh the sealed vial, quickly remove the desired amount of compound in a low-humidity environment, and then re-weigh the sealed vial.
Poor solubility of the compound in organic solvents.
The compound may have partially hydrolyzed to the corresponding hydroxyl derivative, which can have different solubility properties. Alternatively, absorbed water can affect solubility.
1. Confirm the purity of the compound using the Protocol for Purity Assessment by RP-HPLC. 2. Ensure the compound is thoroughly dried under vacuum before attempting to dissolve it. 3. Use anhydrous solvents for dissolution.
Appearance of a new peak in HPLC/LC-MS analysis post-reaction.
This is likely a degradation product, most probably from the hydrolysis of the ethoxy group.
1. Analyze the mass of the new peak to see if it corresponds to the hydrolyzed product. 2. Rigorously dry all glassware, solvents, and reagents for subsequent reactions. 3. Implement inert atmosphere techniques for the entire experimental workflow.[8]
Detailed Experimental Protocols
Protocol 1: Proper Storage and Handling of the Solid Compound
Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator.
Storage: Store the desiccator in a cool, dry place away from direct sunlight. For optimal stability, store the primary container inside a nitrogen-filled glovebox.[5]
Dispensing: Only open the container in a controlled, low-humidity environment (e.g., a glovebox). Use a clean, dry spatula for transfers.
Resealing: After dispensing, purge the headspace of the container with a dry, inert gas (argon or nitrogen) before tightly sealing the cap. Wrap the cap with Parafilm® for an extra barrier.
Protocol 2: Weighing and Preparing Solutions in an Inert Atmosphere
This protocol assumes the use of a glovebox.
Preparation: Bring the sealed container of the pyrazole derivative, a clean and dry vial, a spatula, and the analytical balance into the glovebox antechamber. Cycle the antechamber at least three times to remove air and moisture.[5]
Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.
Weighing: Place the empty vial on the balance and tare it. Carefully transfer the desired amount of the solid into the vial and record the mass.
Dissolution: Add the required volume of anhydrous solvent to the vial using a dry syringe or pipette. Cap the vial and stir until the solid is fully dissolved. This stock solution is now ready for use in your reaction.
Protocol 3: Setting up a Moisture-Sensitive Reaction
Glassware Preparation: All glassware must be rigorously dried. Either oven-dry at 125°C overnight or flame-dry under vacuum.[8] Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
Inert Atmosphere: Assemble your reaction apparatus (e.g., a three-neck flask with a condenser and a septum) and connect it to a Schlenk line or a nitrogen/argon balloon. Purge the system by evacuating and backfilling with inert gas three times.[6]
Reagent Addition: Add any solid reagents under a positive flow of inert gas. Add anhydrous solvents via a cannula or a dry syringe.[8]
Addition of the Pyrazole Derivative: If you prepared a stock solution as per Protocol 2, transfer the required volume to the reaction flask using a dry, gas-tight syringe.
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[8]
Protocol 4: Protocol for Purity Assessment by RP-HPLC
This method provides a starting point for assessing the purity of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid and detecting potential hydrolysis. Method validation and optimization will be required for specific applications.[9][10]
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).
Start with a higher water percentage and ramp up the acetonitrile concentration.
Flow Rate: 1.0 mL/min
Detection Wavelength: Based on the UV absorbance of nitropyrazoles, a starting wavelength of 275 nm is recommended.[10]
Column Temperature: 30 °C
Procedure:
Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL.
Dilute this stock solution with the mobile phase to create a working standard within the linear range of the detector (e.g., 10-50 µg/mL).
Inject the standard and identify the retention time of the main peak.
The hydrolysis product, being more polar, is expected to have a shorter retention time.
Data Summary Tables
Table 1: Solvent Drying Recommendations
Solvent
Recommended Drying Agent(s)
Typical Residual Water Content (ppm)
Reference
Tetrahydrofuran (THF)
Activated 3Å molecular sieves
<10
Dichloromethane (DCM)
Activated 3Å molecular sieves or CaH₂
<15
Acetonitrile (MeCN)
Activated 3Å molecular sieves
<10
Toluene
Activated 3Å molecular sieves or passage over silica
<5
Note: Drying agents like molecular sieves should be activated by heating at ~300°C under vacuum for several hours before use.
Visual Diagrams
Proposed Hydrolysis Mechanism
Caption: Proposed acid-catalyzed hydrolysis of the ethoxy group.
Scale-up challenges for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid production
Technical Support Center: 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid Production Status: Active Lead Scientist: Senior Application Specialist, Process Chemistry Division Subject: Scale-Up Optimization, Safety Protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid Production
Status: Active
Lead Scientist: Senior Application Specialist, Process Chemistry Division
Subject: Scale-Up Optimization, Safety Protocols, and Troubleshooting
Executive Summary & Process Overview
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block, primarily utilized in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (structural analogs of Sildenafil/Udenafil).
Scale-up of this molecule presents a "Triad of Challenges":
Thermal Runaway: The nitration step is highly exothermic and autocatalytic if not managed.
Functional Group Sensitivity: The C3-ethoxy ether linkage is susceptible to acid-catalyzed cleavage (dealkylation) under the harsh conditions required for nitration.
Amphoteric Isolation: The product behaves as both an acid (carboxylic) and a weak base (pyrazole), complicating extraction.
Master Synthetic Workflow (Interactive)
The following diagram outlines the optimized industrial route with Critical Process Parameters (CPPs) highlighted.
Figure 1: Critical Process Parameters (CPPs) for the synthesis workflow. Red nodes indicate high-hazard steps.
Module 1: Nitration & Thermal Safety
The Challenge: Nitration of pyrazoles is notoriously exothermic. The "Nitro-Hurst" phenomenon can lead to delayed exotherms if the mixing is poor or dosing is too fast.
Troubleshooting Guide: Thermal Control
Symptom
Probable Cause
Corrective Action
Sudden Temp Spike (>5°C/min)
Accumulation of unreacted HNO3 due to low stirring or low temp, followed by rapid reaction.
Stop dosing immediately. Increase stirrer RPM. Do not cool aggressively (risk of stalling then runaway). Allow consumption of accumulated reagent.
Brown Fumes (NOx) Evolution
Oxidation of the ethoxy group or decomposition of the pyrazole ring.
Check reaction temperature.[1][2][3][4][5][6] If T > 25°C, ether cleavage is occurring. Lower jacket temp to 0°C. Ensure HNO3 is fuming (98%) and not dilute (which promotes oxidation).
Low Yield / Tar Formation
Over-nitration or polymerization.
Switch from H2SO4 solvent to Acetic Anhydride (Menke Conditions) . This forms acetyl nitrate in situ, which is milder and protects the ethoxy group.
Expert Insight:
For scale-up >1kg, avoid batch nitration if possible. Use Continuous Flow Reactors (micro-channel) to manage the heat transfer surface area. If batch is necessary, use a "heel" of H2SO4 and dose the substrate and HNO3 simultaneously (co-dosing) to maintain low concentrations of unreacted material [1].
Module 2: Preserving the Ethoxy Group
The Challenge: The ether linkage at C3 is acid-labile. Strong H2SO4 at high temperatures will cleave the ethyl group, yielding the impurity 3-hydroxy-4-nitro-1H-pyrazole-5-carboxylic acid (Des-ethyl impurity).
Diagnostic: Is your Ethoxy group intact?
HPLC Check: The Des-ethyl impurity elutes earlier than the target (more polar).
H-NMR: Look for the disappearance of the triplet (~1.3 ppm) and quartet (~4.2 ppm) corresponding to the ethyl group.
Protocol for Ether Protection:
Temperature Limit: Never exceed 10°C during the nitration addition phase.
Acid Strength: Avoid oleum (fuming sulfuric acid). Use 98% H2SO4 or, preferably, dilute the reaction with acetic anhydride.
Quench: Quench into ice water rapidly. Prolonged exposure to dilute acid during a slow quench promotes hydrolysis of the ether.
Module 3: Workup & Isolation (The "Sticky" Phase)
The Challenge: The product is amphoteric.
pH < 1: Soluble (protonated pyrazole N).
pH > 4: Soluble (carboxylate anion).
Target: You must hit the Isoelectric Point (pI) for maximum precipitation.
Troubleshooting Guide: Isolation Failures
Issue
Observation
Solution
No Precipitation
Solution remains clear after acidification.
You likely overshot the pH. The pKa of the carboxylic acid is ~3.5. If you go to pH 0.5, the pyrazole nitrogen protonates and it redissolves. Adjust pH to exactly 2.5 - 3.0.
Product is "Gooey" / Oil
Oiling out instead of crystallizing.
The presence of acetic acid (if used) or impurities lowers the melting point. Seed the mixture with pure crystal at 10°C. Stir slowly for 4 hours to ripen the crystals (Ostwald ripening).
High Ash Content
Product burns white/grey.
Trapped inorganic salts (Na2SO4). Wash the filter cake with 3 volumes of water at pH 3.0. Do not wash with neutral water (dissolves product).
Impurity Profile & Logic Tree
Use the following logic tree to diagnose purity issues based on HPLC retention times (RT).
Q1: Can I use 3-ethoxy-pyrazole (without the carboxylic acid) as the starting material?
No. The carboxylic acid (or ester) at position 5 acts as a blocking group and directs the nitro group to position 4. Without it, you risk poly-nitration or nitration at position 3/5, followed by complex rearrangements.
Q2: Why is the yield lower when I scale up from 10g to 100g?
This is almost always due to heat accumulation . At 10g, heat dissipates fast. At 100g, the core of the reactor stays hot, causing ether cleavage.
Fix: Switch to a dosing-controlled addition where the addition rate is linked to the internal thermometer (stop dosing if T > 10°C).
Q3: The filter cake clogs the funnel. How do I improve filtration?
The particle size is too fine. This happens when acidification is too fast.
Fix: Perform the final acidification (pH 12 -> pH 2.5) over 2 hours . Add the acid dropwise. This allows larger, cubic crystals to form rather than amorphous fines.
Q4: Is the N-nitro intermediate dangerous?
Yes. Pyrazoles can form N-nitro species kinetically, which then rearrange to C-nitro (thermodynamic). N-nitro compounds are shock-sensitive. Ensure the reaction is heated to completion (usually 40-50°C after addition) to ensure rearrangement, but verify ether stability first [2].
Disclaimer: This guide is for research and development purposes. All scale-up activities involving nitration must be preceded by a rigorous Process Safety Screening (DSC/ARC) to determine the Onset of Thermal Decomposition.
Technical Support Center: Purification of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in fundamental chemical principles and established laboratory practices.
Troubleshooting Guide: From Crude Oil to Pure Crystalline Solid
This section addresses specific problems you may encounter during the purification workflow. Each question is structured to identify a problem, explain the probable causes, and provide a validated solution.
Q1: My initial crude product after synthesis is a dark, oily, or tar-like substance. What is my first step to clean it up?
A1: A dark, non-solid crude product indicates the presence of significant impurities, which could include residual solvents, colored byproducts from the nitration reaction, or other uncharacterized materials.[1] The primary goal is to perform a bulk purification to isolate the desired acidic compound from neutral and highly polar non-acidic impurities.
Expert Rationale & Causality: The key to an effective initial cleanup is exploiting the compound's most distinct chemical feature: the carboxylic acid group. This functional group allows for a highly selective separation from non-acidic impurities through an acid-base extraction.[2][3][4] This method transfers your acidic target compound into an aqueous phase as its water-soluble salt, leaving many organic-soluble impurities behind.
Recommended Action:
Dissolution: Dissolve the crude oil in an appropriate organic solvent. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are excellent starting points due to their immiscibility with water and good solvency for a range of organic compounds.
Aqueous Wash (Optional): Before base extraction, consider washing the organic solution with brine (saturated NaCl solution). This can help remove highly water-soluble impurities like residual acids (from nitration) or salts.
Acid-Base Extraction: Proceed with a full acid-base extraction as detailed in Protocol 1 . Using a mild base like sodium bicarbonate (NaHCO₃) is strongly recommended over strong bases like NaOH to prevent potential hydrolysis of the ethoxy group or other side reactions.[5][6]
Q2: I performed the acid-base extraction as suggested, but my final yield after re-precipitation is extremely low. What went wrong?
A2: Low yield following an acid-base extraction is a common issue that can typically be traced to one of two stages: the extraction itself or the precipitation.
Expert Rationale & Causality:
Incomplete Extraction: A single extraction is often insufficient. The distribution coefficient of the carboxylate salt between the organic and aqueous layers necessitates multiple extractions to ensure quantitative transfer.
Incomplete Precipitation: The solubility of your carboxylic acid, while low in acidic water, is not zero.[7] Precipitation is governed by both pH and concentration. If the pH is not sufficiently below the compound's pKa (estimated to be ~4-5), a significant amount will remain dissolved as the carboxylate anion.[7]
Troubleshooting Steps:
Check the Organic Layer: Before discarding the original organic layer, test a small portion by adding more basic solution. If more product extracts, your initial extractions were incomplete. It is standard practice to perform at least 3-4 extractions with the aqueous base.
Verify pH for Precipitation: After combining the aqueous extracts, ensure the pH is lowered to at least 1-2 by adding concentrated HCl. Use pH paper or a calibrated pH meter to confirm. The solution should be strongly acidic to ensure full protonation of the carboxylate.[6]
Cool the Solution: To minimize solubility, cool the acidified aqueous solution in an ice bath for at least 30-60 minutes before filtration.[5]
"Back-Extraction": If a significant amount of product is stubbornly staying in the acidic aqueous solution, you can perform a "back-extraction." Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., EtOAc). The now-neutral carboxylic acid will move back into the organic phase. You can then dry this organic layer and evaporate the solvent to recover the product.[2]
Q3: After acidifying the aqueous layer, my product separated as a sticky oil, not a crystalline solid. How can I get it to solidify?
A3: This phenomenon, known as "oiling out," occurs when the melting point of the impure solid is lower than the temperature of the solution, or when impurities are present that inhibit the formation of a crystal lattice.
Expert Rationale & Causality: Crystal formation is a thermodynamically driven process of self-assembly. The presence of impurities disrupts the repeating pattern required for a stable lattice. Residual organic solvent from the extraction can also contribute to this issue.
Methods to Induce Crystallization:
Trituration: After decanting the water, add a small amount of a solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Vigorously stir or scratch the flask with a glass rod. This process, called trituration, can wash away the impurities and provide the mechanical energy needed to initiate crystallization.
Solvent-Assisted Precipitation: Redissolve the oil in a minimal amount of a good solvent (e.g., ethanol or acetone). Slowly add a poor solvent (e.g., cold water or heptane) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly. This controlled precipitation is more likely to yield a solid.
Recrystallization: If the above methods fail, the product requires a full recrystallization. Refer to Protocol 2 for a systematic approach.
Q4: My product is a solid, but HPLC analysis shows it's only 85-95% pure. How do I remove these final, persistent impurities?
A4: At this stage, you are likely dealing with impurities that have very similar chemical properties to your target compound, such as regioisomers or closely related analogues, which would not be removed by a simple acid-base extraction.
Expert Rationale & Causality: Techniques that separate compounds based on more subtle differences in polarity and solubility are now required. Recrystallization and column chromatography are the gold standards for this final polishing step.
Advanced Purification Techniques:
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid compound. A successful recrystallization can dramatically improve purity. See Protocol 2 for guidance on solvent selection.
Column Chromatography: If recrystallization fails or if impurities are very similar in structure, silica gel column chromatography is the next logical step.[8][9] Given the acidic nature of your compound, it is often beneficial to add a small amount of acetic acid (~0.5-1%) to the eluent to prevent the compound from streaking on the column. A typical mobile phase might be a gradient of ethyl acetate in hexanes or heptane.
Frequently Asked Questions (FAQs)
Q1: What is the single most effective purification technique for crude 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid?A1: For bulk purification of the crude material, acid-base extraction is unparalleled in its efficiency at removing neutral or basic impurities.[3][4] It specifically leverages the carboxylic acid functionality for selective separation. However, for achieving high purity (>99%), it must be followed by recrystallization .
Q2: What are the best solvent systems for recrystallizing this compound?A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a molecule with both polar (carboxylic acid, nitro group) and non-polar (ethoxy group, pyrazole ring) features, common choices include:
Single Solvents: Ethanol, isopropanol, or acetic acid.
Solvent Pairs: Ethanol/water, Ethyl acetate/heptane, or Dichloromethane/hexanes.
A systematic screening process as outlined in Protocol 2 is the most reliable way to identify the optimal system for your specific impurity profile.
Q3: How stable is 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid? Can it decompose during purification?A3: Nitropyrazole derivatives are generally known to be thermally stable compounds.[10][11] However, prolonged exposure to high heat or strong bases should be avoided.
Thermal Stability: Avoid excessive temperatures during recrystallization. Use a steam bath or a heating mantle set to the lowest effective temperature.
Chemical Stability: The compound is stable to weak bases like NaHCO₃. However, strong bases like NaOH could potentially lead to hydrolysis of the ethoxy group or other degradation pathways, especially with heating. The nitro group itself is generally stable under these conditions but can be reduced by certain reagents not typically used in purification.[12]
Visualized Workflows & Data
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Decision workflow for purifying the target compound.
Principle of Acid-Base Extraction
This diagram illustrates how the compound's solubility changes based on pH.
Caption: Chemical principle of acid-base extraction.
Table 1: Solvent Selection Guide
Purification Step
Recommended Solvents
Rationale & Key Considerations
Initial Dissolution
Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Good general solvency for organic compounds; immiscible with water.
Acid-Base Extraction
Aqueous Sodium Bicarbonate (NaHCO₃)
Mild base, selective for carboxylic acids, minimizes risk of side reactions.[2][5]
Recrystallization
Ethanol/Water, EtOAc/Heptane, Isopropanol
Requires screening; aims for high solubility when hot and low solubility when cold.
Trituration
Hexanes, Diethyl Ether
Solvents where the product is insoluble but impurities may dissolve.
Column Chromatography
EtOAc/Hexanes (+0.5% Acetic Acid)
Standard mobile phase for moderately polar compounds; acid additive improves peak shape.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
Dissolve: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.
Extract: Add a saturated aqueous solution of sodium bicarbonate (50 mL). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
Separate: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask or beaker.
Repeat: Repeat the extraction (steps 2-3) on the organic layer two more times with fresh 50 mL portions of sodium bicarbonate solution. Combine all aqueous extracts.
Wash (Optional): Wash the organic layer with brine (30 mL) and set it aside. This layer contains neutral impurities.
Acidify: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated HCl (e.g., 12 M) dropwise until the pH of the solution is between 1 and 2 (verify with pH paper). A precipitate should form.
Isolate: Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
Dry: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization Solvent Screening
Prepare Samples: Place small amounts (e.g., 20-30 mg) of your semi-purified solid into several test tubes.
Test Single Solvents: To each tube, add a potential solvent (e.g., ethanol, water, ethyl acetate, heptane) dropwise at room temperature, with agitation.
If it dissolves readily at room temperature, the solvent is too good.
If it does not dissolve at all, even with heating, the solvent is too poor.
If it is sparingly soluble at room temperature, heat the tube gently (e.g., in a warm water bath). If it dissolves completely upon heating, you have found a potential solvent.
Test Solvent Pairs: If no single solvent is ideal, use a miscible pair (one "good" solvent, one "poor" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a drop of the "good" solvent to clarify, then allow it to cool slowly.
Evaluate: The best solvent or solvent system is the one that dissolves the product when hot but results in the formation of well-defined crystals upon cooling, leaving any colored impurities in the solution (mother liquor).
Scale-Up: Once an optimal system is identified, perform the recrystallization on the bulk of your material.
References
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Al-Azab, M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3125-3141.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from [Link]
Gao, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1494.
Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
Organic & Biomolecular Chemistry. (2020, June 30). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
RSC Publishing. (2025, February 24). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]
Chemsrc. (2025, September 11). CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
Chris P Schaller. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]
MDPI. (2023, April 1). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. Retrieved from [Link]
Google Patents. (n.d.). CN102250007A - Preparation method of 3,4-binitropyrazole.
Advanced Characterization Guide: 1H NMR of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
This guide provides an advanced technical analysis of the 1H NMR characterization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid . It is designed for researchers requiring high-fidelity structural validation and disti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical analysis of the 1H NMR characterization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid . It is designed for researchers requiring high-fidelity structural validation and distinguishes optimal protocols from common suboptimal alternatives.
Executive Summary
3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a densely functionalized heterocyclic scaffold often used as an intermediate in the synthesis of bioactive compounds (e.g., sildenafil analogs, antivirals). Its characterization is frequently complicated by annular tautomerism , proton exchange , and solubility limits .
This guide establishes DMSO-d6 as the superior solvent system over CDCl3, details the diagnostic "silent aromatic region," and provides a self-validating interpretation protocol.
Strategic Analysis: The "Silent" Spectrum
The most critical feature of this molecule’s 1H NMR spectrum is what is missing. Unlike many pyrazole precursors, this molecule is fully substituted at the carbon positions (C3, C4, C5).
C3 Position: Ethoxy group (-OCH₂CH₃)
C4 Position: Nitro group (-NO₂)
C5 Position: Carboxylic Acid (-COOH)
N1 Position: Protonated (NH)
Diagnostic Rule: A pure spectrum must show zero signals in the aromatic region (6.5 – 8.5 ppm) . Any peaks here indicate contamination (e.g., unreacted starting materials or decarboxylated byproducts).
Visible (NH and COOH appear as broad singlets, 13-14 ppm)
Invisible/Broad (Often lost to baseline noise)
Invisible (Exchanged with deuterium; peaks disappear)
Resolution
High (Sharp ethoxy coupling)
Low (Broadening due to aggregation)
High
Use Case
Full Structural Characterization
Quick check of ethoxy group only
Mass spec prep / LC-NMR
Decision Logic for Solvent Selection
The following Graphviz diagram illustrates the decision pathway for selecting the optimal characterization method.
Figure 1: Decision matrix for solvent selection. DMSO-d6 is the only solvent that permits observation of the full proton count.
Detailed 1H NMR Interpretation (DMSO-d6)
Reference Frequency: 300 - 500 MHz
Temperature: 298 K
Internal Standard: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)
Spectral Assignment Table[1]
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Explanation
13.0 – 14.5
Broad Singlet (br s)
2H*
COOH & NH
Highly deshielded acidic protons. The -COOH and Pyrazole-NH often merge into one very broad "hump" due to fast exchange and hydrogen bonding networks.
4.30 – 4.45
Quartet (q, J ≈ 7.0 Hz)
2H
-OCH₂-
Deshielded by the electronegative oxygen and the adjacent electron-withdrawing 4-nitro group. Typical ethoxy is ~4.0; the nitro group pushes this downfield.
1.30 – 1.40
Triplet (t, J ≈ 7.0 Hz)
3H
-CH₃
Methyl protons of the ethoxy group. Coupled to the methylene protons.
6.0 – 9.0
SILENT
0H
Aromatic Region
Critical Purity Check: Any signals here indicate impurities (e.g., decarboxylation to 4-nitro-3-ethoxypyrazole would produce a singlet ~8.0-8.5 ppm).
*Note on Integration: The broad signal at 13-14 ppm may integrate to <2H if the sample is wet (exchange with H₂O) or if the baseline is corrected aggressively.
Structural Causality & Features[2]
Nitro-Induced Deshielding: The nitro group at position 4 is a strong electron-withdrawing group (EWG). It exerts a through-bond deshielding effect on the C3-ethoxy protons, shifting the methylene quartet downfield to ~4.35 ppm (compared to ~4.1 ppm in non-nitrated analogs).
Tautomeric Averaging: Pyrazoles exist as tautomers (1H vs 2H). In DMSO, rapid proton exchange usually averages these signals, resulting in a single set of ethoxy peaks and a broadened NH signal. You will likely not see distinct signals for the 3-ethoxy and 5-ethoxy tautomers unless the temperature is significantly lowered (< -40°C).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this protocol.
Materials:
Compound: ~5-10 mg
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS
Tube: 5mm precision NMR tube
Step-by-Step Procedure:
Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6.
Validation: Ensure the solution is clear yellow/orange. If cloudy, filter through a cotton plug; suspended solids cause line broadening.
Acquisition:
Run a standard proton sequence (e.g., zg30 on Bruker).
Spectral Width (SW): Set to -2 to 16 ppm . Crucial: Standard setups often cut off at 12 ppm, missing the COOH/NH signal.
D1 (Relaxation Delay): Set to ≥ 2.0 seconds to allow full relaxation of the acidic protons for accurate integration.
Processing:
Phase correction: Manual phasing is often required for the broad region at 13-14 ppm.
Baseline correction: Use a polynomial fit, but exclude the 12-15 ppm region from the noise calculation to avoid flattening the real peaks.
Troubleshooting & Common Pitfalls
Issue 1: "I don't see the COOH or NH protons."
Cause: Chemical exchange with water in the solvent or insufficient spectral width.
Solution:
Check the spectral window (expand to 16 ppm).
Check the water peak (3.33 ppm in DMSO). If it is large, it may have exchanged with your sample. Use a fresh ampoule of DMSO-d6.
Validation: Add 1 drop of D₂O and shake. If the broad hump at 13-14 ppm disappears completely, it confirms those were the exchangeable NH/COOH protons.
Issue 2: "There are extra peaks in the ethoxy region."
Cause: Rotamers or slow tautomerism (rare at RT) or ethyl ester impurity.
Solution:
Check the coupling constant. Ethyl esters (starting material) often have slightly different shifts (e.g., ~4.2 ppm vs 4.4 ppm).
Run a HSQC experiment. If the "extra" protons correlate to the same carbon, it is a dynamic phenomenon (tautomerism). If they correlate to a different carbon, it is an impurity.
Visualizing the Pathway
The following diagram details the interpretation logic for verifying the structure.
Figure 2: Interpretation logic flow. Note that the absence of signals in Region 2 is a positive confirmation of the fully substituted scaffold.
References
Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, vol. 58, 2020. Link
Claramunt, R. M., et al. "The effect of solvent on the 1H NMR chemical shifts of pyrazoles." Magnetic Resonance in Chemistry, vol. 44, 2006. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 86222684, 5-Nitro-1H-pyrazole-3-carboxylic acid." PubChem, 2025. Link
Reich, H. J. "Chemical Shift Ranges for Common Functional Groups." University of Wisconsin-Madison Chemistry, 2024. Link
Comparative
HPLC method development for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid purity
An In-Depth Guide to HPLC Method Development for the Purity of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid A Senior Application Scientist's Comparative Guide In the landscape of pharmaceutical development, the purity...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to HPLC Method Development for the Purity of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
A Senior Application Scientist's Comparative Guide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole, represents a class of molecules with significant potential as a building block in medicinal chemistry.[1] Its purity analysis, therefore, demands a robust, specific, and reliable analytical method.
This guide provides a comprehensive walkthrough of the development and optimization of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare the final method against viable alternatives, and ground our protocol in the principles of analytical quality by design.
Analyte Deep Dive: Chromatographic Behavior and Initial Strategy
Understanding the physicochemical properties of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is the critical first step in designing a successful separation strategy.
The Carboxylic Acid Moiety (-COOH): This acidic group is the most influential feature for reversed-phase HPLC. Its ionization state is governed by the mobile phase pH. To achieve consistent retention and sharp, symmetrical peaks, we must suppress the ionization of the carboxyl group by maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[2] This ensures the molecule is predominantly in its neutral, more hydrophobic form, leading to better interaction with the C18 stationary phase.
The Nitroaromatic System (-NO₂ on Pyrazole Ring): The nitro group serves as a powerful chromophore, making UV detection highly effective and sensitive.[3] Furthermore, the aromatic pyrazole ring and the nitro group can engage in π-π interactions, suggesting that alternative column chemistries, such as phenyl-based phases, could offer unique selectivity compared to standard alkyl phases.[4]
Polarity and Solubility: The molecule possesses a balance of polar groups (carboxylic acid, nitro group) and non-polar groups (ethoxy chain, pyrazole backbone), making it an ideal candidate for reversed-phase chromatography using common solvents like acetonitrile or methanol with an aqueous, buffered mobile phase.
Based on this analysis, our initial strategy will be to use a standard C18 column with a mobile phase of acetonitrile and acidified water, employing a gradient elution to separate the main analyte from any potential impurities, which may have a wide range of polarities.
The Method Development Workflow: A Systematic Approach
Effective method development is an iterative process of screening, optimization, and verification. The goal is to find the "sweet spot" of chromatographic conditions that provides the necessary resolution, sensitivity, and robustness for the intended purpose.
Caption: A workflow diagram illustrating the systematic phases of HPLC method development.
Experimental Protocol: The Optimized Stability-Indicating Method
This section details the final, optimized method (Method A) derived from our systematic development process. This protocol is designed to be self-validating through the inclusion of rigorous system suitability criteria.
3.1. Instrumentation & Reagents
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and diode-array detector (DAD).
Chromatography Data System (CDS): OpenLab CDS or equivalent.
3.2. Optimized Chromatographic Conditions (Method A)
| Parameter | Condition |
| :--- | :--- |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 265 nm |
| Gradient Program | Time (min) | %B |
| | 0.0 | 20 |
| | 15.0 | 70 |
| | 17.0 | 95 |
| | 19.0 | 95 |
| | 19.1 | 20 |
| | 22.0 | 20 |
3.3. Sample Preparation
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution: Accurately weigh approximately 10 mg of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a final concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same procedure.
3.4. System Suitability Test (SST)
Before sample analysis, inject the standard solution five replicate times. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[5][6][7]
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
0.8 – 1.5
Theoretical Plates (N)
> 5000
| %RSD of Peak Area | ≤ 1.0% |
Forced Degradation: A Test of Method Specificity
A purity method is only useful if it is "stability-indicating," meaning it can separate the intact analyte from its degradation products.[8][9] Forced degradation studies are essential to prove this capability.[10][11] The analyte was subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation to ensure significant degradants are formed without destroying the sample.[10]
Summary of Forced Degradation Results (Method A)
Stress Condition
% Degradation of API
Peak Purity
Observations
Acid Hydrolysis (0.1N HCl, 60°C, 8h)
12.5%
Pass
Two small degradation peaks observed, well-resolved (Rs > 2.0).
Base Hydrolysis (0.1N NaOH, RT, 2h)
18.2%
Pass
One major degradant peak, well-resolved (Rs > 3.5).
Oxidative (3% H₂O₂, RT, 24h)
8.9%
Pass
Minor degradation products observed, all baseline resolved.
Thermal (80°C, 48h)
< 2.0%
Pass
Compound is highly stable to heat. No significant degradation.
| Photolytic (ICH Q1B, 1.2M lux·h) | 4.5% | Pass | One minor degradant observed, resolved (Rs > 2.5). |
The successful resolution of all degradation products from the main analyte peak confirms that Method A is stability-indicating and specific for the purity determination of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid.
Comparison of Chromatographic Methods
To validate our choice of the optimized C18 method (Method A), we compare its performance against two logical alternatives: one using a different column chemistry to leverage alternative selectivity (Method B) and another using a different organic modifier to alter solvent strength and selectivity (Method C).
Method A (Optimized): Agilent Zorbax Eclipse Plus C18 column with an Acetonitrile/Water gradient.
Method B (Alternative Selectivity): Agilent Zorbax Eclipse Plus Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) with the same gradient and conditions as Method A. The phenyl phase is chosen to explore potential π-π interactions with the nitro-pyrazole ring system.[4]
Method C (Alternative Modifier): The same C18 column as Method A, but with Methanol substituted for Acetonitrile, using a re-optimized gradient to achieve similar retention.
Comparative Performance Data
Parameter
Method A (C18/ACN)
Method B (Phenyl/ACN)
Method C (C18/MeOH)
Retention Time (API)
10.2 min
11.5 min
12.8 min
Resolution (Rs) (API vs. closest base degradant)
3.8
4.5
2.9
Tailing Factor (API)
1.1
1.2
1.4
Theoretical Plates (N)
18,500
17,200
14,800
| Total Analysis Time | 22 min | 22 min | 25 min |
Analysis of Comparison:
Method A provides the best overall balance of performance. It delivers excellent efficiency (high plate count), symmetrical peak shape (Tailing Factor of 1.1), and robust resolution of all degradants within a reasonable analysis time.
Method B offers a slight improvement in resolution for the critical pair, likely due to favorable π-π interactions between the phenyl stationary phase and the analyte's aromatic ring. However, this comes at the cost of slightly lower efficiency and longer retention. It represents a viable, and in some cases superior, alternative if resolving a particularly challenging impurity is the primary goal.
Method C demonstrates the significant impact of the organic modifier. While still a workable method, the use of methanol results in lower efficiency, poorer peak shape (higher tailing), and reduced resolution for the critical pair compared to acetonitrile. This highlights the superior solvating power and lower viscosity of acetonitrile for this particular analysis.
Method Validation Principles
The developed method must be formally validated according to international guidelines, such as ICH Q2(R1), to be considered reliable for quality control purposes.[5][6][12] Validation demonstrates through documented evidence that the procedure is fit for its intended purpose.
Caption: Key parameters for analytical method validation as defined by ICH Q2(R1).
Conclusion
We have successfully developed and optimized a stability-indicating RP-HPLC method for determining the purity of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid. The final method, utilizing a C18 column with an acetonitrile and 0.1% formic acid gradient, provides an excellent balance of resolution, efficiency, and peak symmetry. Comparative analysis demonstrated its superiority over a methanol-based mobile phase and its strong, well-rounded performance against a phenyl-hexyl column. The systematic approach, grounded in the analyte's chemical properties and verified through forced degradation studies, ensures the method is robust, specific, and suitable for its intended use in a regulated quality control environment.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Dwyer, D. W., & Nwoko, T. N. (2020). Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase. Talanta. [Link]
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]
de Oliveira, M. A. L., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]
Chaudhary, P. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports. [Link]
D'Andrea, A. (2023). The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link]
Sriram, D., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
Al-Ameri, F. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Results in Chemistry. [Link]
Kumar, S., et al. (2022). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TJIJER.org. [Link]
ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. [Link]
Augusto, F., et al. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. Journal of Chromatographic Science. [Link]
MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Micro-Tech Scientific. [Link]
Al-saeedy, G. A. H. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
Agilent Technologies. (2019). Separation of Organic Acids on an Agilent InfinityLab Poroshell 120 Aq-C18 Column. Agilent. [Link]
Hanna, I. H., et al. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH Public Access. [Link]
ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. [Link]
Bartha, A., & Vigh, G. (1991). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. [Link]
Wang, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid
Executive Summary & Application Context In the development of phosphodiesterase type 5 (PDE5) inhibitors—most notably Sildenafil (Viagra) and its analogues—the pyrazole ring serves as the critical pharmacophore scaffold....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
In the development of phosphodiesterase type 5 (PDE5) inhibitors—most notably Sildenafil (Viagra) and its analogues—the pyrazole ring serves as the critical pharmacophore scaffold. 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid (MW: 201.14 g/mol ) is a significant structural intermediate and potential process-related impurity.
Unlike standard alkylated pyrazoles, the presence of the 3-ethoxy group combined with the 4-nitro and 5-carboxylic acid moieties creates a unique "push-pull" electronic system. This guide compares the mass spectrometric behavior of this compound under Electrospray Ionization (ESI) Positive vs. Negative modes , demonstrating why a dual-polarity approach is required for complete structural elucidation.
The Core Dilemma
Negative Mode (ESI-): Offers superior sensitivity for quantitation due to the acidic carboxyl group but yields limited structural information (primarily decarboxylation).
Positive Mode (ESI+): Provides rich fragmentation data essential for confirming the ethoxy and nitro positions but suffers from lower ionization efficiency due to the electron-withdrawing nitro group.
To replicate the fragmentation patterns described below, ensure your LC-MS/MS system meets these baseline criteria. This protocol is designed to be self-validating : if you do not observe the parent ion at the predicted m/z, check the pH of your mobile phase immediately.
Required: Acidic moiety (COOH) favors (-); Basic N favors (+).
Capillary Voltage
3.0 kV (ESI+) / 2.5 kV (ESI-)
Lower voltage in negative mode reduces discharge risk.
Cone Voltage
20 V
Moderate energy to transmit the nitro-compound without shattering it.
Collision Energy
Stepped (15 - 35 eV)
Low energy (15eV) preserves the ethoxy group; High energy (35eV) cleaves the nitro group.
Mobile Phase Chemistry
Solvent A: Water + 0.1% Formic Acid (pH ~2.7). Critical: Low pH ensures protonation for ESI+.
Solvent B: Acetonitrile (ACN).
Validation Check: In ESI(-), the [M-H]⁻ ion (m/z 200) should be the base peak. If [M-H-CO₂]⁻ (m/z 156) is higher, your Cone Voltage is too high (In-Source Fragmentation).
Comparative Fragmentation Analysis
Mode A: Negative Ion Mode (ESI-) – The Quantitation Standard
Primary Ion: [M-H]⁻ at m/z 200.03Mechanism: Deprotonation of the carboxylic acid.
In negative mode, the molecule is highly stable. The fragmentation is dominated by a single, high-energy pathway: Decarboxylation . This makes ESI(-) ideal for quantifying the impurity but poor for identifying it.
Pathway: [M-H]⁻ (200) → Loss of CO₂ (44 Da) → m/z 156
Secondary Loss: The resulting anion (m/z 156) may lose the Ethoxy group as acetaldehyde or ethylene, but this is rare at standard collision energies.
Mode B: Positive Ion Mode (ESI+) – The Structural Standard
Primary Ion: [M+H]⁺ at m/z 202.05Mechanism: Protonation of the pyrazole nitrogen (N1 or N2).
Positive mode reveals the substituents. The "Ethoxy" group is labile, and the "Nitro" group influences fragmentation via the "Ortho Effect" (interaction with adjacent groups).
Key Diagnostic Fragments (ESI+):
Loss of Ethylene (-28 Da): The ethoxy group undergoes a McLafferty-like rearrangement, expelling neutral ethylene (
) to form a hydroxyl-pyrazole cation.
Transition: 202 → 174
Loss of Water (-18 Da): Typical of carboxylic acids with an adjacent proton source (Ortho effect).
Transition: 202 → 184
Loss of Nitro Group (-46 Da): High-energy cleavage of
.
Transition: 174 (after ethylene loss) → 128
Visualizing the Fragmentation Pathways
The following diagram maps the logical flow of fragmentation. Note the distinct divergence between the "Stable" Negative pathway and the "Complex" Positive pathway.
Caption: Comparative fragmentation tree. Blue paths indicate structural elucidation steps (ESI+); Red paths indicate the primary quantitation transition (ESI-).
Summary of Diagnostic Ions
Use this table to program your Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) methods.
Mode
Precursor ()
Product ()
Loss (Da)
Structural Interpretation
Application
ESI(-)
200.0
156.0
44 (CO₂)
Decarboxylation of 5-COOH
Quantitation (Primary)
ESI(-)
200.0
110.0
90 (CO₂+NO₂)
Loss of Acid + Nitro
Quantitation (Secondary)
ESI(+)
202.1
174.0
28 (C₂H₄)
Ethoxy side-chain confirmation
Identification (Specificity)
ESI(+)
202.1
156.0
46 (NO₂)
Nitro group confirmation
Identification
ESI(+)
202.1
128.0
74 (C₂H₄+NO₂)
Core Pyrazole Skeleton
Structural Confirmation
References
Sildenafil Impurity Profiling:
Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[1] (2017).[1]
General Pyrazole Fragmentation:
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
ESI Fragmentation Mechanisms:
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[2][3] Royal Society of Chemistry (RSC) Advances. (2015).
Nitro/Carboxylic Acid Mass Spec Rules:
Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids & Nitro Compounds). Chemistry LibreTexts.
Technical Guide: IR Spectroscopy Characterization of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic Acid
Executive Summary This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid , a critical intermediate often used in the synthesis of cGMP-sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid , a critical intermediate often used in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogs).
Accurate characterization of this molecule requires distinguishing four distinct functional moieties on a single aromatic scaffold: the pyrazole ring , the nitro group , the ethoxy ether , and the carboxylic acid . This guide compares the target molecule against its synthetic precursor (the ethyl ester) and common impurities to provide a robust self-validating identification protocol.
Structural Analysis & Spectral Logic
Before interpreting the spectrum, we must deconstruct the molecule into its vibrational components. The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group creates a unique "push-pull" electronic environment that shifts characteristic frequencies.
The Four Pillars of Identification
The Acid Head (COOH): Dominated by H-bonded dimers in solid state.
The Nitro Core (NO₂): Highly polar, providing the strongest signals in the fingerprint region.
The Ether Tail (OEt): Aliphatic markers in an otherwise aromatic molecule.
The Pyrazole Scaffold: Nitrogen-rich ring breathing and N-H tautomerism.
Visualization: Spectral Assignment Logic
The following diagram illustrates the decision tree for validating the structure based on spectral bands.
Figure 1: Logical flow for spectral confirmation of the target molecule.
Comparative Analysis: Target vs. Alternatives
The most common analytical challenge is distinguishing the target acid from its precursor, Ethyl 3-ethoxy-4-nitro-1H-pyrazole-5-carboxylate . The hydrolysis step (Ester
Acid) is best monitored by the shift in the Carbonyl (C=O) region and the transformation of the Hydroxyl (O-H) region.
Table 1: Critical Peak Comparison
Functional Group
Vibration Mode
Target Molecule (Acid)
Precursor (Ethyl Ester)
Differentiation Note
O-H (Acid)
Stretch
2500–3300 cm⁻¹ (Very Broad)
Absent
The "Acid Beard" feature is diagnostic for the target.
N-H (Ring)
Stretch
3200–3400 cm⁻¹ (Sharp/Med)
3200–3400 cm⁻¹
Overlaps with OH in acid; sharper in ester.
C=O (Carbonyl)
Stretch
1690–1710 cm⁻¹
1735–1750 cm⁻¹
Acid dimer absorbs at lower energy than ester.
NO₂ (Nitro)
Asymmetric Stretch
1530–1550 cm⁻¹
1530–1550 cm⁻¹
Strongest band in both spectra; confirms nitration.
NO₂ (Nitro)
Symmetric Stretch
1340–1360 cm⁻¹
1340–1360 cm⁻¹
Paired with asymmetric peak.
C-O (Ether)
Stretch
1050–1250 cm⁻¹
1050–1250 cm⁻¹
Present in both (Ethoxy group).
C-H (Aliphatic)
Stretch
2900–2990 cm⁻¹
2900–2990 cm⁻¹
Weaker in Acid (loss of ester ethyl group).
Detailed Band Assignments
1. The High-Frequency Region (2500–3600 cm⁻¹)
Target (Acid): You will observe a massive, broad absorption spanning 2500 to 3300 cm⁻¹. This is the O-H stretch of the carboxylic acid dimer. Superimposed on this "mountain" is the sharper N-H stretch of the pyrazole ring (approx. 3300 cm⁻¹).
Alternative (Ester): The broad O-H band is absent. The N-H stretch appears as a distinct, isolated peak.
Expert Insight: If the sample is wet, water O-H will appear around 3400 cm⁻¹. Do not confuse this with the carboxylic O-H, which extends much lower (down to 2500 cm⁻¹).
Target (Acid): The C=O stretch appears around 1700 cm⁻¹ . In the solid state (KBr pellet), carboxylic acids form strong hydrogen-bonded dimers, lowering the frequency.
Alternative (Ester): Esters typically absorb at higher frequencies (1735–1750 cm⁻¹ ) because they lack the strong dimerization H-bonding of the free acid.
Validation: If you see a "doublet" in this region (e.g., peaks at both 1740 and 1700), your hydrolysis is incomplete; the sample contains both ester and acid.
3. The Nitro "Flags" (1300–1550 cm⁻¹)
The nitro group (-NO₂) is an excellent internal standard. It produces two intense bands that are largely unaffected by the acid/ester transformation.
Asymmetric Stretch (~1540 cm⁻¹): Very strong.
Symmetric Stretch (~1350 cm⁻¹): Strong.
Causality: These vibrations involve the N-O bonds. The high polarity of the N-O bond results in large dipole moment changes, leading to intense IR absorption.
Experimental Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.
Method: KBr Pellet (Transmission)
Preferred for solid carboxylic acids to visualize the full O-H breadth.
Preparation: Mix 1–2 mg of the dry sample with 100–200 mg of spectroscopic grade KBr (Potassium Bromide).
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," leading to distorted baselines.
Compression: Press at 8–10 tons for 1–2 minutes to form a transparent pellet.
Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
Method: ATR (Attenuated Total Reflectance)
Faster, but may truncate the intensity of the broad O-H band.
Crystal: Diamond or ZnSe.
Application: Place solid directly on the crystal. Apply high pressure using the clamp.
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at lower wavenumbers compared to transmission spectra.
Troubleshooting & Quality Control
Common Impurities and Their Spectral Signatures
Impurity
Source
Spectral Indicator
Water
Hygroscopic KBr or wet sample
Broad, smooth hump centered at ~3400 cm⁻¹ (distinct from the jagged acid O-H).
Ethanol
Recrystallization solvent
Broad OH (~3350 cm⁻¹) + sharp C-O (~1050 cm⁻¹).
Decarboxylated Product
Overheating (Thermal degradation)
Loss of the 1700 cm⁻¹ C=O peak entirely.
Inorganic Salts
Neutralization byproducts (e.g., NaCl)
Generally IR transparent, but may cause baseline scattering or broad peaks <600 cm⁻¹.
Workflow Visualization
The following diagram outlines the experimental workflow to ensure data integrity.
Figure 2: Quality control workflow for validating the hydrolysis of the ethyl ester.
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Nitropyrazole. NIST Chemistry WebBook, SRD 69. Available at: [Link]
National Institute of Standards and Technology (NIST). Infrared Spectrum of Pyrazole-3-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]
PubChem. Compound Summary: 5-Nitro-1H-pyrazole-3-carboxylic acid.[2] National Library of Medicine. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3] (Authoritative source for Nitro and Pyrazole ring assignments).
Benchmarking Purity: Elemental Analysis Standards for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Executive Summary & Core Directive The "Gold Standard" is shifting. While Elemental Analysis (EA) remains a regulatory staple for confirming bulk purity and elemental composition, it is increasingly insufficient as a sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The "Gold Standard" is shifting. While Elemental Analysis (EA) remains a regulatory staple for confirming bulk purity and elemental composition, it is increasingly insufficient as a standalone metric for nitrogen-rich pharmaceutical intermediates like 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid .
This guide challenges the traditional reliance on Combustion Analysis (CHN) by benchmarking it against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC). For this specific nitro-pyrazole scaffold, we recommend a hybrid validation model : using qNMR for absolute potency assignment and EA solely for bulk composition verification, provided strict drying protocols are followed to prevent decarboxylation.
The Target: Theoretical Framework
Before analyzing purity, the theoretical baseline must be established. This molecule contains a high nitrogen-to-carbon ratio and a nitro group, creating specific challenges for combustion dynamics.
Critical Safety Note: Nitro-pyrazoles are energetic precursors. They possess high decomposition energies. Standard combustion temperatures (950°C+) can cause "flash combustion," leading to incomplete reduction of nitrogen oxides (
) and artificially low Nitrogen (%N) readings.
Comparative Guide: EA vs. Modern Orthogonals
The following matrix objectively compares the performance of EA against modern alternatives for this specific chemical class.
High. Distinguishes structure, solvent, and water.
Medium. Depends on column resolution.
Nitro-Pyrazole Issue
High Risk. Incomplete combustion or trapping.
None. Nitro group does not interfere with proton integration.
Low. Nitro group may cause peak tailing.
Water/Solvent Sensitivity
Critical Failure Point. Hygroscopic nature skews %C and %N.
Resolved. Water/Solvents are quantified separately.
Blind. Does not detect water or inorganic salts.
Recommendation
Secondary Support. Use only if required by journal/regulator.
Primary Standard. Use for potency assignment.
Qualitative Support. Use for purity %.
Technical Deep Dive: The Failure Modes of EA
Why does EA often fail for 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid?
The "Flash" Effect: The nitro group (
) acts as an internal oxidizer. Upon entering the combustion zone, the sample may detonate on a micro-scale rather than burn controlledly. This rapid expansion can bypass the reduction copper wires, leaving nitrogen oxides () unreduced, which are not detected as gas.
Solution: Use Tungsten Trioxide (
) powder as an additive to moderate combustion and ensure complete oxidation before reduction.
Decarboxylation during Drying: This molecule is a carboxylic acid. Traditional drying at >100°C to remove water can trigger thermal decarboxylation (loss of
), changing the bulk formula to 3-ethoxy-4-nitro-pyrazole before analysis begins.
Solvate Trapping: Pyrazole carboxylic acids are notorious for forming channel solvates with water or ethanol (from recrystallization). A 0.5 molar equivalent of water shifts the theoretical %C from 35.83% to ~34.2%, causing a "failed" test.
Experimental Protocols (Self-Validating Systems)
Protocol A: Safe & Accurate EA for Nitro-Pyrazoles
Objective: Mitigate flash combustion and solvent interference.
Place sample in a vacuum desiccator (0.1 mbar) over
for 24 hours at room temperature .
Validation: Run TGA (Thermogravimetric Analysis) to confirm volatile loss stops before degradation onset (~140°C).
Weighing:
Weigh 2.0–3.0 mg into a Tin (Sn) capsule.
Crucial Step: Add ~5 mg of Tungsten Trioxide (
) powder over the sample. This acts as a combustion aid and prevents "flash" encapsulation.
Instrument Parameters:
Oxygen Dosing: Increase
injection time by 20% to ensure full oxidation of the nitro-carbon backbone.
Reduction Tube: Ensure Copper is fresh (bright, not black). Nitro compounds deplete Cu rapidly.
Protocol B: qNMR for Absolute Potency (The Superior Method)
Objective: Determine purity without hygroscopic interference.
Solvent Selection: DMSO-
(Solubilizes the nitro-pyrazole well; prevents aggregation).
Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.
Requirement: IS signals must not overlap with the Ethoxy triplet (~1.3 ppm) or quartet (~4.2 ppm).
Acquisition:
Relaxation Delay (
): Set to (typically 30–60 seconds) to ensure full magnetization recovery of the nitro-adjacent protons.
Scans: Minimum 16 scans for S/N > 250:1.
Calculation:
Note: Integration of the Ethoxy
quartet is preferred over the aromatic ring proton due to potential exchange broadening near the carboxylic acid.
Visualization: The Purity Decision Tree
The following diagram illustrates the logical workflow for characterizing this molecule, prioritizing sample integrity over rigid adherence to older standards.
Figure 1: Integrated workflow for purity assessment. Note the feedback loop: if EA fails due to solvates, qNMR is the required resolution step.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Context: Establishes qNMR as a superior, orthogonal method to EA for pharmaceutical intermedi
Kuveke, R. E. H., et al. (2022).[4][5] "An International Study Evaluating Elemental Analysis." ACS Central Science. Link
Context: Demonstrates that the "0.
Dharavath, S., et al. (2025).[3][6] "Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive." Journal of Materials Chemistry A. Link
Context: Provides specific handling, synthesis, and characterization data for nitro-pyrazole analogs, highlighting their energetic/decomposition risks.
Singh, J., et al. (2016). "Pushing the Limit of Nitro Groups on a Pyrazole Ring." Figshare / University of Idaho. Link
Context: Detailed experimental protocols for EA of nitro-pyrazoles, including hydr
ResearchGate. (2006). "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid." Link
Context: Illustrates the decarboxylation risks associated with pyrazole-5-carboxylic acid precursors during he